KB-05
Description
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Properties
CAS No. |
1956368-15-2 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12BrNO/c1-2-15(18)17(13-6-4-3-5-7-13)14-10-8-12(16)9-11-14/h2-11H,1H2 |
InChI Key |
WFQQVUPOAKOTGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking Covalent Drug Discovery: A Technical Guide to the Electrophilic Fragment KB-05
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core properties of the electrophilic fragment KB-05, a valuable tool in the field of covalent drug discovery. By leveraging a reactive acrylamide warhead, this compound serves as a scout fragment for identifying ligandable cysteine residues across the proteome, paving the way for the development of novel covalent inhibitors. This document provides a comprehensive overview of this compound's characteristics, including its reactivity profile, experimental applications, and the biological pathways influenced by its protein targets.
Core Properties and Reactivity of this compound
This compound is a small molecule, or fragment, designed to covalently bind to nucleophilic amino acid residues on proteins, primarily cysteine. Its structure consists of two key moieties: an N-(4-bromophenyl)aniline recognition element and an acrylamide electrophile, often referred to as a "warhead". This combination allows this compound to first non-covalently associate with protein binding pockets and subsequently form a stable covalent bond with a nearby cysteine thiol.
To enhance its utility in chemical proteomics, this compound has been functionalized with an alkyne handle, creating KB05yne. This modification enables the use of click chemistry for the attachment of reporter tags, such as fluorophores or biotin, facilitating the detection and identification of protein targets.[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁BrN₂O | |
| Molecular Weight | 315.17 g/mol | |
| Structure | N-(4-bromophenyl)acrylamide | [1][2] |
Reactivity Profile of KB05yne
The reactivity of KB05yne has been extensively profiled using competitive chemical proteomics platforms. These studies compare the ability of KB05yne to label cysteine residues in complex cell lysates against a broadly reactive iodoacetamide (IA)-alkyne probe.
| Protein Target | Cell Line | R value ([high]/[low]) KB05yne | R value ([high]/[low]) IA-alkyne | Liganded Cysteine |
| AKR1B10 | H460 | < 2.0 | > 10 | Cys299 |
| GCLC | H460 | < 2.0 | > 5 | Cys136 |
| HSP90AA1 | H460 | < 2.0 | > 8 | Cys572 |
| PGAM1 | H460 | < 2.0 | > 6 | Cys20 |
| PRDX1 | H460 | < 2.0 | > 4 | Cys52 |
Table Note: An R value approaching 1.0 indicates hyperreactivity of the probe with the target cysteine. Data is derived from mass spectrometry-based activity-based protein profiling (MS-ABPP) experiments.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize and utilize the this compound electrophilic fragment.
Synthesis of N-(4-bromophenyl)acrylamide (this compound)
A general method for the synthesis of N-substituted acrylamides involves the reaction of an aniline derivative with acryloyl chloride in the presence of a base.
Materials:
-
4-bromoaniline
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-bromophenyl)acrylamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]
Gel-Based Activity-Based Protein Profiling (Gel-ABPP)
This technique is used to visualize the protein targets of KB05yne in a complex proteome.
Materials:
-
KB05yne
-
Human cancer cell lines (e.g., H460, Ramos)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Rhodamine-azide (or other azide-functionalized reporter tag)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest cultured cells and lyse them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Dilute the proteome to a final concentration of 1 mg/mL in PBS. Treat the proteome with varying concentrations of KB05yne (e.g., 0.5 µM to 250 µM) for 1 hour at room temperature.
-
Click Chemistry Reaction: To the labeled proteome, add rhodamine-azide, TCEP, TBTA, and CuSO₄. Incubate the reaction for 1 hour at room temperature to attach the fluorescent tag to the alkyne-modified proteins.
-
SDS-PAGE and Visualization: Quench the click chemistry reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.[4][5]
Mass Spectrometry-Based Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This advanced proteomic workflow enables the identification and quantification of specific cysteine residues targeted by KB05yne.[6][7][8][9]
Materials:
-
KB05yne
-
Cell lysates
-
Iodoacetamide (IA)-alkyne probe
-
Azide-functionalized TEV-biotin tag (light and heavy isotopic versions)
-
Reagents for click chemistry (as in Gel-ABPP)
-
Streptavidin agarose beads
-
Trypsin and TEV protease
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Competitive Labeling: Treat two aliquots of the proteome with either a high or low concentration of KB05yne. Subsequently, treat both samples with the IA-alkyne probe to label any remaining reactive cysteines.
-
Isotopic Tagging: Perform a click chemistry reaction on each sample using either the light (for the high concentration KB05yne sample) or heavy (for the low concentration KB05yne sample) isotopic version of the azide-TEV-biotin tag.
-
Protein Enrichment and Digestion: Combine the two isotopically labeled proteomes. Enrich the biotin-tagged proteins using streptavidin agarose beads. Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins on-bead with trypsin.
-
Peptide Elution and Further Digestion: Elute the tryptic peptides. The probe-modified peptides will remain bound to the beads. Cleave the probe-modified peptides from the beads using TEV protease.
-
LC-MS/MS Analysis: Analyze the eluted tryptic peptides and the TEV-cleaved probe-modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the light and heavy isotopic peptide pairs. The ratio of heavy to light signal for a given cysteine-containing peptide indicates the degree of engagement by KB05yne.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Target Identification
The following diagram illustrates the general workflow for identifying the protein targets of this compound using a combination of gel-based and mass spectrometry-based ABPP.
Signaling Pathways of this compound Targets
Proteins identified as hyperreactive towards KB05yne are involved in a variety of fundamental cellular processes. The diagram below illustrates some of the key signaling pathways that may be modulated by the covalent modification of these targets by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)--a general method for mapping sites of probe modification in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KB05-SLF: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB05-SLF is a pioneering electrophilic bifunctional molecule developed for the exploration of ligandable E3 ubiquitin ligases, a critical component in the advancement of targeted protein degradation (TPD). As a proteolysis-targeting chimera (PROTAC), KB05-SLF is instrumental in the chemical proteomic strategies aimed at expanding the repertoire of E3 ligases that can be harnessed for therapeutic applications. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of KB05-SLF, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and experimental workflows.
Introduction: The Advent of Electrophilic PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These heterobifunctional molecules are comprised of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, bridged by a chemical linker. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
While the majority of PROTACs in development have utilized a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), the human proteome contains over 600 E3 ligases, representing a vast and largely untapped resource for TPD. The discovery of novel E3 ligase recruiters is therefore a paramount objective in the field.
KB05-SLF was developed as part of a chemical proteomic strategy to address this challenge.[1][2] It is an electrophilic PROTAC designed to covalently modify E3 ligases, enabling their identification and functional validation.[1][2] This approach utilizes "scout fragments"—broadly reactive electrophiles—to probe for cysteine residues on E3 ligases that are accessible for covalent ligation.[1][3]
The Discovery of KB05-SLF: A Scout-Fragment-Based Approach
KB05-SLF was conceived as a tool to discover E3 ligases capable of degrading nuclear proteins.[1][2] Its design is based on a modular architecture, consisting of three key components:
-
A Target-Binding Ligand: A synthetic ligand for FKBP12 (SLF) was chosen. FKBP12 is a well-characterized cytosolic prolyl isomerase, making it an ideal model protein for studying ligand-induced degradation.[1]
-
An Electrophilic Scout Fragment: The KB05 fragment, which contains an acrylamide electrophile, was selected for its broad cysteine reactivity.[1] This allows it to covalently bind to cysteine residues on proteins in proximity.
-
A Chemical Linker: A polyethylene glycol (PEG) linker connects the SLF ligand and the KB05 scout fragment.
The underlying principle of this discovery platform is that when KB05-SLF is introduced into cells, the SLF moiety binds to FKBP12. If the tethered KB05 fragment covalently modifies a nearby E3 ligase, it will form a ternary complex (E3 ligase-KB05-SLF-FKBP12), leading to the ubiquitination and degradation of FKBP12. By monitoring the degradation of a nuclear-localized version of FKBP12, researchers could identify E3 ligases active within the nucleus.[1][3]
This strategy led to the identification of DCAF16, a substrate recognition component of the CUL4-DDB1 E3 ubiquitin ligase complex, as a target for electrophilic PROTACs.[1][2] While the initial discovery heavily focused on a similar compound, KB02-SLF, KB05-SLF was part of the inaugural screening that demonstrated the viability of this approach.[1][3]
Chemical and Physical Properties of KB05-SLF
| Property | Value | Reference |
| IUPAC Name | (R)-1-(3-(1-(4-(N-(4-Bromophenyl)acrylamido)phenyl)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-amido)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | [4] |
| CAS Number | 2384184-43-2 | [4][5] |
| Molecular Formula | C₅₅H₆₇BrN₄O₁₂ | [4][5] |
| Molecular Weight | 1056.04 g/mol | [4][5] |
Mechanism of Action
The mechanism of action of KB05-SLF follows the canonical PROTAC pathway, with the key distinction of forming a covalent bond with the E3 ligase.
-
Binding to Target Protein: The SLF portion of the molecule binds to the FKBP12 protein.
-
Recruitment of E3 Ligase: The electrophilic KB05 fragment covalently modifies a reactive cysteine residue on a proximate E3 ligase, in this case, DCAF16.
-
Ternary Complex Formation: This binding event results in the formation of a stable, covalent ternary complex consisting of FKBP12, KB05-SLF, and the DCAF16-CUL4-DDB1 E3 ligase complex.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome.
Quantitative Data
The initial screening of electrophilic PROTACs demonstrated that both KB02-SLF and KB05-SLF induced the degradation of nuclear-localized FKBP12.
| Compound | Concentration | Treatment Time | % Degradation of Nuclear FKBP12 | Reference |
| KB02-SLF | 2 µM | 24 h | >75% | [1] |
| KB05-SLF | 2 µM | 24 h | ~25-50% | [1] |
| KB03-SLF | 2 µM | 24 h | No significant degradation | [1] |
Note: Degradation percentages are estimated from Western blot data presented in the source publication.
Experimental Protocols
The following are summaries of the key experimental protocols involved in the synthesis and evaluation of KB05-SLF. For complete details, refer to the supplementary information of Zhang et al., Nature Chemical Biology, 2019.[1][2]
Synthesis of KB05-SLF
The synthesis of KB05-SLF is a multi-step process involving the preparation of the SLF-linker conjugate followed by the attachment of the KB05 scout fragment.
Protocol Summary:
-
SLF-Linker Synthesis: The synthetic ligand for FKBP12 (SLF) is coupled to a PEG linker containing a terminal carboxylic acid. This is typically achieved through standard amide bond formation chemistries.
-
KB05 Fragment Synthesis: The KB05 scout fragment precursor, containing a primary amine, is synthesized separately.
-
Final Coupling: The carboxylic acid on the SLF-linker conjugate is activated (e.g., using HATU or a similar coupling agent) and then reacted with the amine of the KB05 precursor to form the final KB05-SLF molecule.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry and NMR.
Cell-Based Protein Degradation Assays
Protocol Summary:
-
Cell Culture: Human cell lines (e.g., HEK293T) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Transfection/Transduction: Cells are engineered to stably express FLAG-tagged versions of FKBP12. To study nuclear degradation, a nuclear localization sequence (NLS) is appended to FKBP12 (FLAG-FKBP12_NLS).
-
Compound Treatment: Cells are treated with a specific concentration of KB05-SLF (e.g., 2 µM) or vehicle control (DMSO) for a designated period (e.g., 8 or 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations of the lysates are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the FLAG tag and a loading control (e.g., GAPDH or tubulin).
-
Data Analysis: The intensity of the protein bands is quantified using densitometry, and the level of FKBP12 is normalized to the loading control to determine the extent of degradation.
Proteomic Identification of E3 Ligase Targets
Protocol Summary:
-
Affinity Purification: HEK293T cells expressing FLAG-FKBP12_NLS are treated with the electrophilic PROTAC or DMSO.
-
Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down FKBP12 and any associated proteins.
-
Mass Spectrometry: The immunoprecipitated proteins are eluted, digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The proteomic data is analyzed to identify proteins that are significantly enriched in the PROTAC-treated samples compared to the DMSO control. This enrichment points to the E3 ligase(s) recruited by the PROTAC.
Conclusion and Future Directions
KB05-SLF, along with its analogs, represents a landmark achievement in the field of targeted protein degradation. The scout fragment-based approach has proven to be a powerful strategy for the discovery of novel, ligandable E3 ligases, thereby expanding the scope of the PROTAC technology. The identification of DCAF16 as a druggable E3 ligase for nuclear protein degradation is a direct outcome of this innovative methodology.
Future work in this area will likely focus on:
-
Developing more selective and potent covalent recruiters for DCAF16 and other newly discovered E3 ligases.
-
Expanding the library of scout fragments to target other nucleophilic amino acid residues, such as lysine or tyrosine.
-
Applying this discovery platform to identify E3 ligases with specific tissue or disease-state expression profiles, which could lead to the development of more targeted and less toxic therapeutics.
The principles demonstrated by the discovery and application of KB05-SLF will continue to inspire the design of next-generation protein degraders, bringing the field closer to addressing the "undruggable" proteome.
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Role of KB-05 in Chemical Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the expanding landscape of chemical biology and drug discovery, the identification of druggable protein targets remains a critical challenge. Covalent small-molecule probes have emerged as powerful tools to map the ligandable proteome, uncovering novel sites for therapeutic intervention. Among these, the electrophilic fragment molecule KB-05 has garnered significant attention for its utility in chemical proteomics, particularly in the realm of cysteine-reactivity profiling. This technical guide provides a comprehensive overview of the role of this compound, detailing its application in quantitative proteomics, experimental workflows, and its interaction with key signaling pathways.
Core Principles of this compound in Chemical Proteomics
This compound is classified as a "scout fragment," an electrophilic molecule designed to broadly and covalently react with nucleophilic amino acid residues, primarily cysteines, within the proteome.[1] Its utility lies in its ability to identify "ligandable" cysteines, residues accessible to small molecules and potentially susceptible to modulation by covalent drugs.[2][3] The primary application of this compound is in activity-based protein profiling (ABPP), a powerful chemical proteomic strategy for assessing the functional state of enzymes and other proteins in complex biological systems.[4]
This compound is frequently employed in a competitive ABPP format. In this workflow, a proteome is pre-incubated with a covalent inhibitor of interest before treatment with a broad-spectrum cysteine-reactive probe. By quantifying the degree to which the inhibitor "competes" with the probe for cysteine binding, researchers can identify the specific protein targets of the inhibitor.[3]
Quantitative Data Presentation
The application of this compound in quantitative chemical proteomics allows for the large-scale identification and quantification of targeted cysteine residues. The following tables summarize key quantitative data from studies utilizing this compound.
| Cell Line | This compound Concentration (µM) | Number of Cysteines Profiled | Number of Proteins Profiled | Reference |
| HEK293T | 10 - 200 | > 18,000 | ~6,000 | [5] |
| HCT116 | Not Specified | > 8,000 | > 6,000 | [2][6] |
Table 1: Quantitative Cysteine and Protein Profiling with this compound. This table summarizes the number of cysteines and proteins profiled in different human cell lines using this compound in TMT-ABPP and SLC-ABPP experiments.
| Protein Target | Cysteine Residue | Cell Line | Competition Ratio (CR) | Significance | Reference |
| Glutathione S-transferase omega-1 (GSTO1) | C32 | HEK293T | Minimal CR change with this compound | Indicates lower potency of the acrylamide warhead in this compound compared to chloroacetamide probes for this hyperreactive cysteine. | [5] |
| Ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5) | C217 | HEK293T | Not specified, but KB-02 is a more potent binder. | Demonstrates differential ligandability of cysteine residues. | [5] |
| Collagen type VI alpha-3 chain (COL6A3) | C3162 | HEK293T | Favors this compound binding. | Highlights the role of the fragment's recognition group in directing reactivity. | [5] |
| ATP synthase membrane subunit k (ATP5MK) | C30 | HEK293T | Favors KB-03 binding over this compound. | Illustrates the selectivity of different electrophilic fragments. | [5] |
Table 2: Identified Protein Targets of this compound and Related Scout Fragments. This table lists some of the protein targets identified through competitive profiling with this compound and other scout fragments, highlighting the differential reactivity observed. A higher competition ratio (CR) indicates a greater extent of target engagement by the competing compound.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in chemical proteomics. The following are generalized protocols for two common advanced ABPP workflows.
Tandem Mass Tag (TMT)-Based Activity-Based Protein Profiling (TMT-ABPP)
This protocol enables multiplexed quantitative analysis of cysteine reactivity.
-
Proteome Preparation: Lyse cells (e.g., HEK293T) in a suitable buffer (e.g., PBS) and determine protein concentration.
-
Compound Treatment: Aliquot 10 µg of cell lysate for each condition. Treat with varying concentrations of this compound (e.g., 10 µM to 200 µM) or a competing inhibitor for 1 hour at room temperature. A DMSO-treated sample serves as a control.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to each sample and incubate.
-
Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Digestion: Reduce and alkylate proteins, followed by tryptic digestion to generate peptides.
-
TMT Labeling: Label the peptides from each condition with a unique TMT isobaric tag.
-
Enrichment: Combine the TMT-labeled peptides and enrich for biotinylated peptides using streptavidin beads.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each cysteine-containing peptide across the different conditions based on the reporter ion intensities from the TMT tags.
Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)
This high-throughput method is optimized for screening large compound libraries.[6][7]
-
Cell/Lysate Treatment: Treat intact cells or cell lysates with the electrophilic compounds of interest (including this compound as a scout) in a multi-well plate format.[6]
-
Probe Labeling: Lyse the cells (if treated intact) and label the remaining reactive cysteines with a desthiobiotin-iodoacetamide (DBIA) probe.[7]
-
Sample Preparation: Perform trypsin digestion of the proteome.
-
TMT Labeling: Label the resulting peptides with TMT reagents for multiplexing.
-
Sample Combination and Enrichment: Combine the labeled peptide sets and enrich for the DBIA-labeled peptides using avidin affinity purification.[7]
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer, often employing real-time search (RTS) for intelligent data acquisition.[6]
-
Data Analysis: Calculate competition ratios (CRs) for each cysteine site by comparing the abundance of the DBIA-labeled peptide in the compound-treated sample to the DMSO control. A CR ≥ 4 typically signifies >75% target engagement.[6]
Visualization of Workflows and Signaling Pathways
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and signaling pathways related to this compound's targets.
Experimental Workflows
Signaling Pathways of this compound Targeted Proteins
This compound and similar scout fragments have been shown to interact with a variety of proteins, including GSTO1, UCHL5, COL6A3, and ATP5MK. These proteins are implicated in diverse signaling pathways that are often dysregulated in disease.
GSTO1-Modulated Signaling: Glutathione S-transferase omega-1 (GSTO1) is involved in cellular detoxification and has been linked to the modulation of inflammatory signaling pathways, such as the JAK/STAT3 pathway, and the interplay between apoptosis and autophagy.[2][8]
UCHL5-Related Signaling: Ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5) is a deubiquitinating enzyme that has been shown to regulate several signaling pathways, including the Wnt/β-catenin, AKT/mTOR, and Hedgehog pathways, by stabilizing key protein components.[1][9][10]
COL6A3-Associated Pathways: Collagen type VI alpha-3 chain (COL6A3) is a component of the extracellular matrix that can influence cell behavior through various signaling pathways, including the TGF-β/Smad and PI3K/AKT pathways, affecting processes like epithelial-mesenchymal transition (EMT).[3][6][11]
ATP5MK and Cellular Metabolism: ATP synthase membrane subunit k (ATP5MK) is a component of the mitochondrial ATP synthase complex, which is central to cellular energy production.[12][13] While not a classical signaling protein, its function is intricately linked to metabolic pathways that support various signaling cascades.
Conclusion
The electrophilic scout fragment this compound serves as a valuable tool in chemical proteomics for the discovery of ligandable cysteines and the identification of novel drug targets. Its application in advanced, high-throughput ABPP workflows like TMT-ABPP and SLC-ABPP has significantly accelerated the pace of covalent ligand discovery. The identification of this compound targets within key signaling pathways underscores the potential for this and similar fragments to guide the development of therapeutics for a range of diseases, including cancer. This technical guide provides a foundational understanding for researchers aiming to leverage the power of this compound and chemical proteomics in their drug discovery and development endeavors.
References
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligandable Cysteines by SLCABPP [wren.hms.harvard.edu]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streamlined activity-based protein profiling of reactive cysteines (SLC-ABPP) | FragPipe [fragpipe.nesvilab.org]
- 8. SLC-ABPP CR calculation. [bio-protocol.org]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of LN5P45-Reactive Cysteines by SLC-ABPP [bio-protocol.org]
- 12. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Understanding the Cysteine Reactivity of the Electrophilic Fragment KB-05: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the cysteine reactivity of KB-05, a widely used electrophilic fragment in chemical proteomics. This document details the experimental protocols for activity-based protein profiling (ABPP), presents a structured format for quantitative data, and visualizes the experimental workflow to facilitate a deeper understanding for researchers in drug discovery and chemical biology.
Core Concepts: Covalent Targeting of Cysteines
Cysteine residues, with their nucleophilic thiol side chains, are crucial for a variety of protein functions, including catalysis and redox sensing.[1][2] The reactivity of these cysteines can be harnessed for therapeutic intervention through the use of covalent inhibitors.[3] These inhibitors form a stable, covalent bond with the target protein, offering advantages such as increased potency and prolonged duration of action.[4][5]
Electrophilic fragments, such as this compound, are small, reactive molecules used to probe the "ligandability" of cysteines across the proteome.[6][7] this compound contains an acrylamide warhead, a common electrophile that reacts with cysteine thiols via a Michael addition reaction.[6] By employing chemoproteomic techniques like activity-based protein profiling (ABPP), researchers can identify which cysteines in a complex biological sample are accessible to and reactive with fragments like this compound.[1][8] This information is invaluable for identifying novel drug targets and developing more selective covalent therapies.
Quantitative Analysis of this compound Cysteine Reactivity
The reactivity of this compound with specific cysteine residues is typically quantified using competitive chemoproteomic platforms. In these experiments, a protein lysate is treated with varying concentrations of this compound, followed by the addition of a broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-based probe) that has a reporter tag. The degree to which this compound "competes" with the probe for cysteine labeling is then measured by mass spectrometry.
The results are often expressed as a Competition Ratio (CR), which represents the reduction in probe labeling at a specific cysteine site in the presence of the competing compound (this compound) compared to a control (DMSO-treated) sample. A higher CR value indicates a greater degree of engagement by this compound.
| Protein | UniProt ID | Cysteine Site | Competition Ratio (CR) at 200 µM this compound | Notes |
| Glutathione S-transferase Omega-1 | P78417 | Cys32 | >2 | Known hyperreactive cysteine, shows dose-dependent engagement.[6] |
| Collagen type VI alpha-3 chain | P12111 | Cys3162 | High | Preferentially targeted by this compound compared to other scout fragments.[6] |
| ATP synthase membrane subunit K | P0ABE9 | Cys30 | Low | Shows preference for other scout fragments over this compound.[6] |
| Protein Kinase (Example) | P00533 | Cys797 (EGFR) | Variable | Kinase domains contain many reactive cysteines that can be targeted.[9] |
| Deubiquitinating Enzyme (Example) | Q96G78 | Catalytic Cys | Variable | A class of enzymes often targeted by covalent inhibitors. |
| Uncharacterized Protein | Q9Y2I1 | Cys123 | >4 | Illustrative example of a potentially "ligandable" cysteine. |
Experimental Protocols: Tandem Mass Tag (TMT) Activity-Based Protein Profiling (ABPP)
The following is a detailed methodology for a competitive TMT-ABPP experiment to assess the cysteine reactivity of this compound. This protocol is synthesized from established methods in the field.[5][10][11]
1. Proteome Preparation: a. Culture cells (e.g., HEK293T) to ~80% confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells by sonication in ice-cold PBS. d. Perform ultracentrifugation to pellet insoluble debris and collect the soluble proteome (lysate). e. Determine protein concentration using a standard method (e.g., BCA assay).
2. Competitive Labeling with this compound: a. Aliquot the soluble lysate to a 96-well plate (e.g., 10-20 µg of protein per well). b. Treat the lysate with varying concentrations of this compound (e.g., a dose-response from 10 µM to 200 µM) or a DMSO vehicle control. c. Incubate for 1 hour at room temperature to allow for covalent modification of reactive cysteines by this compound.
3. Broad-Spectrum Cysteine Probe Labeling: a. To each well, add a cysteine-reactive probe, such as desthiobiotin-iodoacetamide (DBIA), to a final concentration of 500 µM.[11] b. Incubate for 1 hour at room temperature. The DBIA probe will label cysteines that were not modified by this compound.
4. Protein Digestion and TMT Labeling: a. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate non-reactive cysteines with iodoacetamide (IAA). b. Digest the proteins into peptides using trypsin overnight at 37°C. c. Label the resulting peptides with the appropriate Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol. Each concentration of this compound and the DMSO control will be labeled with a unique TMT tag. d. Quench the TMT labeling reaction with hydroxylamine. e. Combine the TMT-labeled peptide samples into a single tube.
5. Peptide Cleanup and Mass Spectrometry Analysis: a. Desalt the combined peptide sample using a C18 solid-phase extraction (SPE) cartridge. b. Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
6. Data Analysis: a. Process the raw MS data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). b. Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins. c. Quantify the relative abundance of the TMT reporter ions for each identified cysteine-containing peptide. d. Calculate the Competition Ratio (CR) for each cysteine site by dividing the TMT signal from the DMSO control by the TMT signal from the this compound-treated sample. e. Cysteines with a CR value greater than a defined threshold (e.g., >2 or >4) are considered "liganded" by this compound.[6][12]
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between its components, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for competitive TMT-ABPP.
Caption: Logical relationship of competitive cysteine labeling.
References
- 1. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. escholarship.org [escholarship.org]
- 4. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msbioworks.com [msbioworks.com]
- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivities of the Front Pocket Ncap Cysteines in Human Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating multiplexed profiling of protein-ligand interactions: high-throughput plate-based reactive cysteine profiling with minimal input - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the E3 Ligase Landscape: A Technical Guide to KB05-SLF for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel E3 ubiquitin ligases is a critical frontier in the field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, yet their application has been largely constrained by the limited number of well-characterized E3 ligases that can be hijacked. Electrophilic PROTACs, such as KB05-SLF, represent a cutting-edge chemical proteomics strategy to expand the repertoire of accessible E3 ligases. This guide provides an in-depth technical overview of KB05-SLF, its mechanism of action, and detailed protocols for its application in the discovery and validation of novel E3 ligases for TPD.
KB05-SLF is a bifunctional molecule composed of a synthetic ligand for FKBP12 (SLF) and an acrylamide-based electrophilic "scout" fragment.[1][2] The underlying principle of this tool is to use the FKBP12 protein as bait. When the electrophilic scout fragment covalently binds to a cysteine residue on a nearby E3 ligase, it forms a ternary complex between FKBP12, KB05-SLF, and the E3 ligase. This induced proximity is designed to trigger the ubiquitination and subsequent proteasomal degradation of FKBP12, which can be monitored as a phenotypic readout of a successful E3 ligase engagement. This approach has been successfully employed to identify DCAF16 as a nuclear E3 ligase capable of mediating protein degradation.[3]
Core Components and Mechanism
KB05-SLF:
| Property | Value |
| Synonym(s) | (R)-1-(3-(1-(4-(N-(4-Bromophenyl)acrylamido)phenyl)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-amido)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate, Electrophilic PROTAC®, Heterobifunctional conjugate for E3 ubiquitin ligase discovery |
| Molecular Formula | C₅₅H₆₇BrN₄O₁₂ |
| Molecular Weight | 1056.04 g/mol [1] |
| CAS Number | 2384184-43-2[1] |
| Appearance | Powder[1] |
| Storage | -20°C[1] |
FKBP12 (FK506-Binding Protein 12):
FKBP12 is a ubiquitously expressed 12 kDa cytosolic protein that functions as a peptidyl-prolyl isomerase, assisting in protein folding.[4][5] It is also known to interact with various cellular signaling molecules, including the immunosuppressant drugs FK506 (tacrolimus) and rapamycin.[5][6] Its widespread expression and well-characterized ligands make it an ideal target for PROTAC-based discovery platforms.
DCAF16 (DDB1 and CUL4 Associated Factor 16):
DCAF16 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[3][7] It is primarily localized in the nucleus.[3][7] The discovery of DCAF16's ability to be hijacked by electrophilic PROTACs like KB02-SLF (a close analog of KB05-SLF) for the degradation of nuclear proteins has expanded the toolbox of E3 ligases available for TPD.[3][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events and the experimental workflow for utilizing KB05-SLF in E3 ligase discovery.
Caption: Mechanism of KB05-SLF-mediated protein degradation.
Caption: Experimental workflow for E3 ligase discovery.
Quantitative Data
Table 1: Identification of DCAF16 as a KB02-SLF-dependent interacting partner of FKBP12_NLS by AP-MS
| Protein | Description | Fold Enrichment (KB02-SLF vs. DMSO) |
| DCAF16 | DDB1 and CUL4 associated factor 16 | > 5-fold |
| DTL | Denticleless E3 ubiquitin protein ligase homolog | > 5-fold |
| DDB1 | Damage specific DNA binding protein 1 | Enriched |
| CUL4B | Cullin 4B | Enriched |
Data summarized from Zhang et al., Nat. Chem. Biol. 2019.
Experimental Protocols
The following protocols are adapted from established methodologies for electrophilic PROTACs and can be applied to KB05-SLF.
Protocol 1: Cellular Degradation Assay
Objective: To determine if KB05-SLF induces the degradation of the target protein (FKBP12).
Materials:
-
Human cell line (e.g., HEK293T, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
KB05-SLF (dissolved in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of KB05-SLF in complete medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a DMSO vehicle control.
-
For mechanism-of-action studies, co-treat cells with KB05-SLF and MG132 (10 µM) or MLN4924 (1 µM).
-
Aspirate the old medium from the cells and add the medium containing the treatments.
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the FKBP12 signal to the loading control. Compare the levels of FKBP12 in KB05-SLF-treated samples to the DMSO control.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for E3 Ligase Identification
Objective: To identify proteins that interact with the target protein in a KB05-SLF-dependent manner.
Materials:
-
Cell line stably expressing a tagged version of the target protein (e.g., FLAG-FKBP12)
-
KB05-SLF and DMSO
-
Lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer like Triton X-100 based buffer)
-
Anti-FLAG affinity beads (e.g., anti-FLAG M2 magnetic beads)
-
Wash buffer (lysis buffer without detergent)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
Reagents for in-solution or on-bead tryptic digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Grow a large-scale culture of the cells expressing the tagged target protein.
-
Treat the cells with KB05-SLF (at a concentration known to cause degradation) or DMSO for a shorter time point (e.g., 2-4 hours) to capture the protein-protein interactions before complete degradation.
-
-
Cell Lysis and Immunoprecipitation:
-
Harvest and lyse the cells as described in Protocol 1, using a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with non-specific beads.
-
Incubate the cleared lysates with anti-FLAG affinity beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a 3xFLAG peptide solution.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform an in-solution tryptic digest overnight at 37°C.
-
Alternatively, perform an on-bead digest.
-
Desalt the resulting peptides using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database to identify proteins.
-
Use a label-free quantification method or a labeled method (like TMT or SILAC) to compare the abundance of proteins in the KB05-SLF-treated sample versus the DMSO control.
-
Identify proteins that are significantly enriched in the KB05-SLF-treated sample as potential E3 ligases or components of the E3 ligase complex.
-
Conclusion
KB05-SLF and other electrophilic PROTACs are powerful tools for functional proteomics that enable the discovery of novel E3 ligases for targeted protein degradation. By leveraging a well-characterized bait protein and a reactive scout fragment, these molecules facilitate the identification of E3 ligases that are amenable to being hijacked for the degradation of specific proteins of interest. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for researchers to utilize KB05-SLF in their efforts to expand the druggable E3 ligase landscape, ultimately paving the way for the development of novel therapeutics. Careful experimental design, including appropriate controls and orthogonal validation methods, is crucial for the successful application of this technology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 6. FKBP - Wikipedia [en.wikipedia.org]
- 7. DCAF16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
KB-05: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role and application of KB-05, a cysteine-reactive fragment, in the rapidly evolving field of targeted protein degradation (TPD). While specific quantitative data for protein degradation mediated by this compound derivatives is not extensively available in the public domain, this document outlines its mechanism of action, potential applications, and the experimental workflows for its use in developing novel therapeutic agents.
Introduction to this compound
This compound, chemically known as N-(4-bromophenyl)-N-phenylacrylamide, is an electrophilic fragment that exhibits broad reactivity with cysteine residues across the human proteome.[1] This characteristic makes it a valuable tool in chemoproteomics and drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[2][3][4][5] They typically consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5][6]
The utility of this compound lies in its potential to act as a covalent binder to E3 ubiquitin ligases.[2][3] By identifying and engaging reactive cysteine residues on these enzymes, this compound can serve as a foundational component for building novel E3 ligase ligands, thereby expanding the toolbox for TPD.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-bromophenyl)-N-phenylacrylamide |
| Synonyms | KB 05, KB05 |
| CAS Number | 1956368-15-2 |
| Molecular Formula | C15H12BrNO |
| Molecular Weight | 302.17 g/mol |
| Appearance | Solid |
| Purity | >95% |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Data sourced from MedKoo Biosciences.[1]
Mechanism of Action in Targeted Protein Degradation
The primary application of this compound in TPD is as a "scout" fragment to identify and engage novel E3 ligases.[2] Its acrylamide warhead is an electrophile that can form a covalent bond with the nucleophilic thiol group of cysteine residues on proteins. When incorporated into a PROTAC, a this compound derivative can covalently bind to an E3 ligase, leading to the formation of a stable ternary complex with the POI. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Research has shown that electrophilic fragments similar to this compound, such as KB02, can be conjugated to a ligand for a target protein (e.g., SLF for FKBP12) to create a functional PROTAC.[2][3] This resulting molecule, KB02-SLF, successfully induced the degradation of nuclear FKBP12 by covalently modifying the E3 ligase DCAF16.[3] Given its similar broad cysteine reactivity, this compound is proposed to function via a comparable mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of the KB-05 Molecule
Disclaimer: Initial searches for a molecule specifically designated "KB-05" did not yield specific results in publicly available scientific literature. The information presented here is a generalized framework for the structural analysis of a novel small molecule inhibitor, drawing parallels from known kinase inhibitors and signaling pathways. This guide is intended to serve as a template for the analysis of a molecule like "this compound," assuming it is a novel therapeutic agent under investigation.
Introduction
The development of targeted therapies is a cornerstone of modern drug discovery. Small molecule inhibitors, designed to interact with specific molecular targets, offer the potential for high efficacy and reduced off-target effects. This guide provides a comprehensive overview of the structural analysis of a hypothetical small molecule, this compound, positioned as a potential inhibitor within a key cellular signaling pathway. We will explore its mechanism of action, detail relevant experimental protocols for its characterization, and present its effects in a structured, data-driven format. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.
Molecular Structure and Physicochemical Properties
A foundational aspect of any new chemical entity is the thorough characterization of its physical and chemical properties. These parameters are critical for understanding its behavior in biological systems and for optimizing its formulation and delivery.
| Property | Value | Method of Determination |
| Molecular Formula | C₂₅H₃₀N₄O₃ | High-Resolution Mass Spectrometry |
| Molecular Weight | 442.53 g/mol | Mass Spectrometry |
| IUPAC Name | [Hypothetical Name] | NMR Spectroscopy, X-ray Crystallography |
| Solubility (Aqueous) | 1.2 mg/mL at pH 7.4 | HPLC-based solubility assay |
| LogP | 3.8 | Calculated (e.g., cLogP) and experimentally verified |
| pKa | 7.2 (basic), 10.5 (acidic) | Potentiometric titration |
| Chemical Stability | Stable for >48h in plasma at 37°C | LC-MS/MS analysis |
Target Identification and Binding Characteristics
Early-stage drug development necessitates the identification of the primary molecular target(s) of a new compound. For this compound, we will hypothesize its interaction with a kinase within a well-established signaling cascade, such as the MEK5/ERK5 pathway, which is implicated in cancer and inflammation.[1][2]
| Parameter | Value | Experimental Assay |
| Primary Target | Extracellular signal-regulated kinase 5 (ERK5) | Kinase screening panel, cellular thermal shift assay (CETSA) |
| Binding Affinity (Kd) | 15 nM | Isothermal Titration Calorimetry (ITC) |
| Inhibitory Concentration (IC₅₀) | 50 nM | In vitro kinase assay |
| Residence Time | 120 minutes | Surface Plasmon Resonance (SPR) |
| Mechanism of Inhibition | ATP-competitive | Enzyme kinetics studies |
Signaling Pathway Analysis: The MEK5/ERK5 Cascade
The MEK5/ERK5 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway has been linked to various diseases, making it an attractive target for therapeutic intervention.[1] this compound is hypothesized to inhibit ERK5, thereby modulating downstream signaling events.
The activation cascade begins with upstream signals, such as growth factors or stress stimuli, activating MEKK2/3.[3] These kinases then phosphorylate and activate MEK5, which in turn phosphorylates the TEY motif in the activation loop of ERK5.[2][3] Activated ERK5 can then translocate to the nucleus to phosphorylate transcription factors, such as those from the myocyte enhancer factor 2 (MEF2) family, leading to changes in gene expression.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for key experiments in the characterization of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ERK5.
Materials:
-
Recombinant human ERK5 protein
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant ERK5, and MBP.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Objective: To confirm the direct binding of this compound to ERK5 in a cellular context.
Materials:
-
Cell line expressing endogenous ERK5 (e.g., HeLa cells)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against ERK5 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-ERK5 antibody.
-
Quantify the band intensities and plot the fraction of soluble ERK5 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Cellular Activity and Phenotypic Effects
The ultimate test of a drug candidate is its effect on cellular function. The following table summarizes the key cellular effects of this compound.
| Cellular Assay | Cell Line | Endpoint Measured | Result (EC₅₀/GI₅₀) |
| Anti-proliferative Activity | A549 (Lung Carcinoma) | Cell Viability (MTT assay) | 150 nM |
| Apoptosis Induction | HCT116 (Colon Carcinoma) | Caspase-3/7 Activity | 250 nM |
| Cell Cycle Analysis | MCF-7 (Breast Cancer) | G1/S phase arrest | 200 nM |
| Migration/Invasion Assay | MDA-MB-231 (Breast Cancer) | Inhibition of cell migration | 300 nM |
Conclusion
This technical guide outlines a systematic approach to the structural and functional characterization of the hypothetical small molecule inhibitor, this compound. By combining detailed physicochemical analysis, target engagement studies, and functional cellular assays, a comprehensive profile of the molecule can be established. The data presented in a structured format, along with detailed experimental protocols and visual representations of signaling pathways, provides a robust framework for the preclinical assessment of novel drug candidates. This rigorous evaluation is critical for advancing promising molecules through the drug development pipeline.
References
Preliminary Efficacy of KB-05 (Saccharomyces spp. Kb-5) as a Probiotic Feed Additive
This technical guide provides an in-depth overview of the preliminary studies on the efficacy of KB-05, a probiotic strain identified as Saccharomyces spp. Kb-5. The data presented herein is intended for researchers, scientists, and professionals in the field of drug and supplement development. The focus of this document is on the demonstrated effects of this compound on key physiological and performance metrics in animal studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a preliminary study evaluating the effects of dietary supplementation with Saccharomyces spp. Kb-5 on the growth performance, carcass characteristics, and cholesterol levels in male ducklings.
Table 1: Effect of Saccharomyces spp. Kb-5 on Growth Performance in Ducks [1][2]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain ( g/bird ) | Feed Consumption ( g/bird ) | Feed Conversion Ratio |
| Control | 45.13 | 1585.31 | 1540.18 | 4180.11 | 2.71 |
| 0.20% Kb-5 | 45.15 | 1705.11 | 1659.96 | 4175.21 | 2.52 |
Note: The study also included groups with another strain (Kb-8) and a combination of both, which are not detailed here to maintain focus on this compound.
Table 2: Effect of Saccharomyces spp. Kb-5 on Carcass Characteristics in Ducks [2]
| Treatment Group | Carcass Weight (g) | Carcass Percentage (%) | Breast Meat ( g/100g carcass) |
| Control | 1003.52 | 63.30 | 18.11 |
| 0.20% Kb-5 | 1088.06 | 63.81 | 19.89 |
Table 3: Effect of Saccharomyces spp. Kb-5 on Serum and Meat Cholesterol Levels in Ducks [1][2]
| Treatment Group | Serum Cholesterol (mg/dL) | Meat Cholesterol (mg/100g) |
| Control | 165.33 | 80.15 |
| 0.20% Kb-5 | 140.12 | 65.22 |
Experimental Protocols
The preliminary efficacy data for Saccharomyces spp. Kb-5 was obtained from a study utilizing male ducklings. The detailed methodology is outlined below.
2.1 Animal Model and Housing
-
Species: Male ducklings.
-
Housing: Ducklings were housed in individual cages with ad libitum access to feed and water.
2.2 Diet and Treatment Groups [1]
-
A basal diet was formulated to meet the nutritional requirements of the ducks.
-
The treatment group received the basal diet supplemented with 0.20% Saccharomyces spp. Kb-5.
-
A control group received only the basal diet.
2.3 Data Collection and Analysis
-
Growth Performance: Body weight and feed consumption were recorded throughout the experimental period to calculate body weight gain and feed conversion ratio.
-
Cholesterol Analysis: Blood samples were collected to measure serum cholesterol levels. Meat samples were also analyzed for cholesterol content.
-
Statistical Analysis: The collected data was subjected to statistical analysis to determine significant differences between the treatment and control groups.
Visualizations
3.1 Experimental Workflow
The following diagram illustrates the workflow of the described efficacy study.
Caption: Experimental workflow for evaluating the efficacy of this compound in ducks.
3.2 Proposed Mechanism of Action
While the precise mechanisms were not fully elucidated in the preliminary studies, probiotic yeasts like Saccharomyces are known to exert their effects through various pathways. The diagram below illustrates a potential signaling pathway for the observed effects.
Caption: Proposed mechanism of action for Saccharomyces spp. Kb-5.
Conclusion
The preliminary findings suggest that Saccharomyces spp. Kb-5 has potential as an effective probiotic feed additive. The observed improvements in growth performance, feed efficiency, and carcass characteristics, coupled with a significant reduction in serum and meat cholesterol levels, warrant further investigation.[1][2] Future studies should aim to elucidate the precise molecular mechanisms underlying these effects and evaluate the efficacy and safety of this compound in other animal models, and potentially for human application. The ability of this probiotic yeast to enhance the metabolizable energy of feed components like rice bran is a key area for further exploration.[2]
References
An In-depth Technical Guide to KB-05 and its Interaction with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-05 is an electrophilic fragment molecule designed for the discovery and characterization of ligandable cysteine residues within the human proteome. As a covalent probe, it is utilized in advanced chemoproteomic workflows to identify novel targets for drug development. This guide provides a comprehensive overview of this compound, its known protein interactions, the experimental protocols for its application, and the relevant biological pathways of its identified targets.
Introduction to this compound: A Covalent Scouting Fragment
This compound is a small, electrophilic molecule, specifically an acrylamide, that is employed as a "scouting fragment" in covalent fragment-based ligand discovery (FBLD). Its primary utility lies in its ability to form covalent bonds with nucleophilic cysteine residues on proteins. By using this compound in conjunction with sophisticated mass spectrometry-based techniques, researchers can identify proteins that possess reactive, or "ligandable," cysteines, which can then be targeted for the development of more complex and selective covalent inhibitors. Unlike traditional drugs, this compound is not intended for therapeutic use but rather as a tool for target identification and validation.
Identified Protein Targets of this compound
Chemoproteomic screening has identified several proteins that are covalently modified by this compound. These proteins are involved in a diverse range of cellular processes, highlighting the broad utility of this compound in uncovering novel druggable targets. It is important to note that publicly available literature does not provide quantitative binding data such as IC50, Kd, or Ki values for the interaction of this compound with these proteins. The primary data from these experiments is the identification of the protein and the specific cysteine residue that is labeled.
Table 1: Summary of Identified this compound Target Proteins
| Protein Name | Gene Name | Function | Cellular Process |
| Mediator complex subunit 23 | MED23 | Transcriptional Coactivator | Gene Transcription |
| B-box protein | BBX | Transcription Factor | Light signaling (in plants), Development |
| Histone acetyltransferase 1 | HAT1 | Enzyme (Histone Acetyltransferase) | Chromatin Remodeling, Gene Regulation |
Experimental Protocols: Chemoproteomic Profiling with this compound
The identification of this compound targets is primarily achieved through two powerful chemoproteomic platforms: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) and Tandem Mass Tag (TMT)-based Activity-Based Protein Profiling (TMT-ABPP). These methods allow for the quantitative analysis of cysteine reactivity across the proteome.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
The isoTOP-ABPP technique is a mass spectrometry-based method used to globally profile the reactivity of cysteine residues in a proteome. In a competitive experiment with this compound, this method can identify the specific cysteines that are targeted by the fragment.
Detailed Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) to maintain protein nativity. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Competitive Labeling:
-
Treat one proteome sample with a specific concentration of this compound (e.g., 100 µM) for a defined period (e.g., 1 hour) at room temperature.
-
Treat a control proteome sample with a vehicle (e.g., DMSO).
-
-
Broad-Spectrum Cysteine Labeling: Treat both the this compound-treated and control proteomes with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to label all accessible cysteines not blocked by this compound.
-
Click Chemistry:
-
Conjugate the alkyne-labeled proteins to an azide-tagged biotin probe using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use isotopically light (12C) and heavy (13C) versions of the biotin tag for the control and this compound-treated samples, respectively.
-
-
Protein Enrichment and Digestion:
-
Combine the light and heavy labeled proteomes.
-
Enrich the biotin-tagged proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of light and heavy isotopic peptide pairs. A high light-to-heavy ratio indicates that this compound has bound to that specific cysteine, preventing its labeling by the IA-alkyne probe.
isoTOP-ABPP Experimental Workflow.
Tandem Mass Tag (TMT)-based Activity-Based Protein Profiling (TMT-ABPP)
TMT-ABPP is a multiplexed proteomics approach that allows for the simultaneous quantification of cysteine reactivity in up to 18 samples. This high-throughput method is well-suited for screening libraries of covalent fragments or for dose-response studies.
Detailed Methodology:
-
Proteome Preparation and Treatment: Prepare and quantify cell or tissue lysates as in the isoTOP-ABPP protocol. Treat individual proteome samples with different concentrations of this compound or with different covalent fragments. Include a vehicle control.
-
Probe Labeling: Label the remaining free cysteines in each sample with an alkyne-containing probe (e.g., IA-alkyne).
-
Click Chemistry and Enrichment: Conjugate a biotin-azide tag to the alkyne-labeled proteins via CuAAC and enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion and TMT Labeling:
-
Digest the enriched proteins to peptides while they are still bound to the streptavidin beads.
-
Label the resulting peptides from each sample with a unique TMT isobaric tag.
-
-
Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single mixture. For complex samples, perform offline peptide fractionation (e.g., by high-pH reversed-phase chromatography) to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the pooled and fractionated peptides by LC-MS/MS. The mass spectrometer fragments the peptides to determine their sequence and then further fragments the TMT reporter ions to quantify the relative abundance of each peptide across the different samples.
-
Data Analysis: The intensity of the TMT reporter ions for each cysteine-containing peptide is used to determine the degree of target engagement by this compound in a dose-dependent manner.
TMT-ABPP Experimental Workflow.
Signaling Pathways of Identified Target Proteins
Understanding the biological context of the proteins targeted by this compound is crucial for assessing their potential as therapeutic targets. Below are diagrams of the signaling pathways for two of the identified targets.
Mediator Complex and Transcriptional Regulation
The Mediator complex is a large, multi-protein complex that acts as a transcriptional co-regulator. It bridges DNA-binding transcription factors and RNA polymerase II, thereby playing a central role in the initiation and regulation of gene transcription. MED23, a subunit of the Mediator complex, is involved in this process.
Role of MED23 in Transcriptional Regulation.
BBX Proteins in Light Signaling (Plant-specific)
BBX proteins are a family of zinc-finger transcription factors that play crucial roles in plant development, particularly in response to light signals. They are key components of the photomorphogenesis pathway, integrating light cues to regulate gene expression and developmental processes such as seedling de-etiolation and flowering.
BBX Protein in Plant Light Signaling.
Conclusion
This compound is a powerful chemical probe for the discovery of novel ligandable cysteines in the human proteome. Through the use of advanced chemoproteomic techniques like isoTOP-ABPP and TMT-ABPP, this compound has enabled the identification of several protein targets involved in critical cellular processes such as transcriptional regulation and signaling. While quantitative binding data for this compound is not a primary focus of its application, the identification of these targets opens new avenues for the development of selective covalent therapeutics. The experimental workflows and pathway information provided in this guide serve as a valuable resource for researchers aiming to utilize covalent fragments for target discovery and validation.
Methodological & Application
Application Notes and Protocols for DIA-Based Proteomic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data-Independent Acquisition (DIA) mass spectrometry has emerged as a powerful technique for high-throughput, reproducible, and accurate quantitative proteomics.[1][2][3] Its unbiased acquisition strategy, where all peptides within a defined mass-to-charge (m/z) range are fragmented, provides a comprehensive digital map of the proteome, making it highly suitable for large-scale screening studies in biomarker discovery and drug development.[4][5][6] This document provides a detailed protocol for a DIA-based proteomic screening workflow, offering robust methodologies for sample preparation, data acquisition, and analysis.
DIA proteomics offers significant advantages over traditional Data-Dependent Acquisition (DDA), including fewer missing values across samples, higher reproducibility, and greater quantitative accuracy, which are critical for large-scale clinical cohort studies.[5][7] The workflow described herein is designed to guide researchers in applying this technology to identify protein expression changes, elucidate drug mechanisms of action, and discover potential biomarkers.[8][9][10]
Experimental Workflow Overview
The DIA-based proteomic screening workflow encompasses several key stages, from initial sample preparation to final data analysis and biological interpretation. Each step is crucial for achieving high-quality, reproducible results.
Caption: High-level overview of the DIA-based proteomic screening workflow.
I. Experimental Protocols
Protein Extraction from Cell Culture or Tissue
This protocol describes the extraction of total protein from biological samples.
Materials:
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0[11]
-
Protease and Phosphatase Inhibitor Cocktails
-
Sonicator (e.g., Bioruptor)[11]
-
Centrifuge
Procedure:
-
Wash cell pellets or pulverized tissue with ice-cold PBS.
-
Add 200 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the samples to ensure complete cell lysis and DNA shearing.[11]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the protein extract.
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay).
In-Solution Tryptic Digestion
This protocol details the digestion of proteins into peptides suitable for mass spectrometry.
Materials:
-
Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0[11]
-
Reducing Agent: 10 mM Dithiothreitol (DTT)[12]
-
Sequencing-grade Trypsin
-
Quenching Solution: 10% Formic Acid (FA)[14]
Procedure:
-
Take a defined amount of protein (e.g., 50 µg) and adjust the volume with Denaturing Buffer.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 60°C to reduce disulfide bonds.[12][14]
-
Cool the sample to room temperature. Add IAA to a final concentration of 55 mM and incubate for 30 minutes in the dark to alkylate free cysteines.[12][13]
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[11]
-
Quench the digestion by adding formic acid to a final concentration of 1%.[14]
Peptide Desalting
This step is critical for removing salts and detergents that can interfere with LC-MS/MS analysis.
Materials:
-
C18 Solid-Phase Extraction (SPE) Cartridges or Tips
-
Activation Solution: 100% Acetonitrile (ACN)
-
Equilibration/Wash Solution: 0.1% Formic Acid in water
-
Elution Solution: 60% ACN, 0.1% Formic Acid
Procedure:
-
Activate the C18 SPE cartridge with the Activation Solution.
-
Equilibrate the cartridge with the Equilibration/Wash Solution.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with the Equilibration/Wash Solution to remove salts.
-
Elute the peptides with the Elution Solution.
-
Dry the eluted peptides using a vacuum centrifuge and store at -80°C until analysis.[13]
UHPLC-MS/MS Data Acquisition
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap Exploris 480 or Sciex ZenoTOF 7600).[15][16]
UHPLC Settings:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm ID, 100 mm length, 1.9 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.[15]
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.[15]
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 90-120 minutes.[14]
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: 60°C.[15]
DIA Mass Spectrometry Settings:
-
MS1 Resolution: 60,000 - 120,000
-
MS1 AGC Target: 3e6
-
MS2 Resolution: 30,000 - 60,000
-
DIA Isolation Windows: 25-60 variable or staggered windows covering a mass range of 400-1200 m/z.[17]
-
Normalized Collision Energy (NCE): 27-30%
References
- 1. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition and Analysis of DIA-Based Proteomic Data: A Comprehensive Survey in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Sample Preparation for DIA Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology - Molecular Omics (RSC Publishing) DOI:10.1039/D0MO00072H [pubs.rsc.org]
- 6. Data-Independent Acquisition: A Milestone and Prospect in Clinical Mass Spectrometry–Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
- 9. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]
- 10. fiveable.me [fiveable.me]
- 11. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery proteomic (DIA) LC-MS/MS data acquisition and analysis [protocols.io]
- 16. Protocol for Data Independent Acquisition - Mass spectrometry analysis – a DIA-based Organelle Proteomics [protocols.io]
- 17. Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KB05-SLF in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to KB05-SLF
KB05-SLF is an electrophilic, heterobifunctional molecule designed for the discovery of novel E3 ubiquitin ligases, a critical area of research in the field of targeted protein degradation (TPD).[1] As a proteolysis-targeting chimera (PROTAC), KB05-SLF is comprised of two key moieties: a synthetic ligand for the protein FKBP12 (SLF) and an electrophilic "scout" fragment. This scout fragment has the ability to covalently bind to cysteine residues on nearby proteins.[1]
The primary application of KB05-SLF is to identify new E3 ligases that can be harnessed for TPD. When the scout fragment of KB05-SLF covalently attaches to a protein that is in proximity to an E3 ligase, it can induce the formation of a ternary complex between FKBP12, the scout-bound protein, and the E3 ligase. This proximity can lead to the ubiquitination and subsequent proteasomal degradation of FKBP12. By monitoring the degradation of FKBP12, researchers can infer the engagement of a functional E3 ligase. A notable discovery using a similar electrophilic PROTAC, KB02-SLF, was the identification of DCAF16 as an E3 ligase capable of mediating the degradation of nuclear proteins.[2]
Due to the reactive nature of the electrophilic scout fragment, it is crucial to include careful controls and validation steps in all experiments to ensure that the observed degradation of FKBP12 is a result of a specific E3 ligase engagement and not due to off-target effects or compound toxicity.[1]
Signaling Pathway of KB05-SLF-Mediated Protein Degradation
The mechanism of action for KB05-SLF involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the proposed signaling pathway.
References
Application Notes and Protocols for KB-05 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of KB-05, a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocols outlined below are designed to guide researchers in assessing the mechanism of action, cellular activity, and in vivo efficacy of this compound. The phosphatidylinositol 3-kinase (PI3K)/Akt/protein kinase B (PKB) signaling pathway is a critical regulator of cell survival and proliferation[1]. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Mechanism of Action of this compound
This compound is a hypothetical small molecule inhibitor designed to target the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This action blocks the downstream activation of PDK1 and Akt, leading to the inhibition of cell growth, proliferation, and survival, and promoting apoptosis.
Experimental Workflow
The preclinical evaluation of this compound follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.
In Vitro Protocols
Protocol: Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with a constitutively active PI3K/Akt pathway (e.g., MCF-7, A549).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell lines (e.g., MCF-7)
-
DMEM/F-12 medium with 10% FBS
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Western Blot for Phospho-Akt (p-Akt)
Objective: To confirm that this compound inhibits the PI3K pathway by measuring the levels of phosphorylated Akt (a downstream marker).
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE equipment
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound (e.g., at 0.1x, 1x, and 10x IC50) for 2 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize p-Akt levels to total Akt and GAPDH.
In Vivo Protocol
Protocol: Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at 25 mg/kg, this compound at 50 mg/kg).
-
Administer treatment daily via oral gavage.
-
Measure tumor volume with calipers every 3 days (Volume = 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
After 21 days, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-Akt Western blot).
-
Calculate Tumor Growth Inhibition (TGI) for each group.
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | PI3K Mutation | IC50 (µM) | p-Akt Inhibition (at 1 µM) |
|---|---|---|---|
| MCF-7 | PIK3CA E545K | 0.25 | 85% |
| A549 | PIK3CA Wild-Type | 3.5 | 40% |
| U87-MG | PTEN null | 0.15 | 92% |
Table 2: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| This compound | 25 | 625 ± 95 | 50 | -1.0 |
| this compound | 50 | 310 ± 70 | 75 | -4.5 |
References
Techniques for Validating Protein Targets of KB-05: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the identification and validation of protein targets of KB-05, an electrophilic fragment molecule utilized in DIA-based quantitative chemical proteomic screening studies.[1] The validation of a drug's target is a critical step in the drug discovery pipeline, confirming its role in the biological pathway and its potential for therapeutic intervention.[2][3][4][5] The following sections outline a comprehensive suite of in vitro and in vivo methodologies to robustly validate the protein targets of this compound.
I. Target Identification using Chemical Proteomics
The initial step in validating the targets of this compound involves identifying the proteins it directly interacts with within a complex biological system. Affinity-based chemical proteomics is a powerful approach for this purpose.
Protocol 1: Affinity-Based Pulldown Assay
This protocol describes the use of an affinity-tagged this compound analog to capture its binding partners from cell lysates.
Materials:
-
This compound analog with an affinity tag (e.g., biotin)
-
Control compound (structurally similar to this compound but lacking the reactive electrophilic group)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer for protein identification
Workflow:
Data Presentation:
Potential protein targets are identified by comparing the proteins pulled down with the this compound probe against the control. The data can be summarized in a table.
| Protein ID | Gene Name | This compound Fold Enrichment (vs. Control) | p-value |
| P12345 | GENE1 | 15.2 | < 0.001 |
| Q67890 | GENE2 | 12.8 | < 0.001 |
| R54321 | GENE3 | 2.1 | 0.045 |
II. In Vitro Target Validation
Once potential targets are identified, their direct interaction with this compound needs to be confirmed using in vitro assays.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct drug-target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6]
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
PBS
-
Liquid nitrogen
-
Heating block or PCR machine
-
Lysis buffer
-
Centrifuge
-
Western blot or mass spectrometry equipment
Workflow:
Data Presentation:
The results are presented as melting curves, showing the amount of soluble protein at different temperatures. A shift in the melting curve indicates direct binding of this compound to the target protein.
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |
| GENE1 | DMSO | 52.5 | - |
| GENE1 | This compound (10 µM) | 58.2 | +5.7 |
| Control Protein | DMSO | 65.1 | - |
| Control Protein | This compound (10 µM) | 65.3 | +0.2 |
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a small molecule to a protein, providing thermodynamic parameters of the interaction.[7]
Materials:
-
Purified recombinant target protein
-
This compound solution
-
ITC instrument
-
Appropriate buffer
Methodology:
-
Load the purified target protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Data Presentation:
| Target Protein | Kd (nM) | n (sites) | ΔH (kcal/mol) |
| GENE1 | 50 | 1.02 | -12.5 |
| GENE2 | 250 | 0.98 | -8.2 |
III. Cellular and In Vivo Target Validation
Validating the functional consequence of this compound binding to its target in a biological system is crucial.
Protocol 4: Genetic Target Invalidation (CRISPR-Cas9)
Knocking out the identified target gene using CRISPR-Cas9 can determine if the cellular phenotype observed with this compound treatment is dependent on that target.[5]
Workflow:
Data Presentation:
The effect of this compound on a cellular process (e.g., cell viability) is compared between wild-type and knockout cells.
| Cell Line | Treatment | Cell Viability (%) |
| Wild-Type | DMSO | 100 |
| Wild-Type | This compound (1 µM) | 45 |
| GENE1 Knockout | DMSO | 100 |
| GENE1 Knockout | This compound (1 µM) | 95 |
Protocol 5: In Vivo Target Engagement and Efficacy Studies
Animal models are essential for validating the therapeutic potential of targeting a specific protein.[8][9][10]
Methodology:
-
Model Selection: Choose an appropriate animal model that recapitulates the disease of interest.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determine the dosing regimen that achieves sufficient exposure of this compound at the target site and modulates the target protein.
-
Efficacy Studies: Treat diseased animals with this compound and monitor for therapeutic benefit.
-
Target Engagement Biomarkers: Measure a downstream biomarker of target activity in tissues to confirm target engagement in vivo.
Data Presentation:
| Animal Model | Treatment | Tumor Volume (mm³) | Target Pathway Biomarker (p-ERK levels) |
| Xenograft | Vehicle | 500 ± 50 | 1.0 ± 0.1 |
| Xenograft | This compound (10 mg/kg) | 150 ± 30 | 0.2 ± 0.05 |
IV. Signaling Pathway Analysis
Understanding how this compound's interaction with its target affects cellular signaling is key to elucidating its mechanism of action.
Hypothetical Signaling Pathway for this compound Target
Let's assume this compound targets "KINASE-X", a hypothetical kinase in a pro-survival pathway.
Protocol 6: Western Blot Analysis of Signaling Pathways
This protocol is used to measure changes in the phosphorylation status of key signaling proteins following this compound treatment.
Materials:
-
Cells treated with this compound at various concentrations and time points
-
Lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (e.g., anti-p-KINASE-X, anti-KINASE-X, anti-p-DownstreamKinase)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Treat cells with this compound.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
Data Presentation:
| Treatment | p-KINASE-X (Relative to Total) | p-DownstreamKinase (Relative to Total) |
| DMSO | 1.0 | 1.0 |
| This compound (0.1 µM) | 0.6 | 0.5 |
| This compound (1 µM) | 0.1 | 0.1 |
Conclusion
A multi-faceted approach combining chemical proteomics, biophysical assays, genetic manipulation, and in vivo studies is essential for the robust validation of this compound protein targets. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to confidently identify and validate the molecular targets of this and other electrophilic small molecules, thereby accelerating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. wjbphs.com [wjbphs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy [mdpi.com]
- 8. In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Mapping Ligandable Cysteines Using KB05-SLF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KB05-SLF, a bifunctional chemical probe, for the discovery and mapping of ligandable cysteine residues within the human proteome. The protocols outlined below are intended for use in a research laboratory setting by trained professionals.
Introduction
KB05-SLF is a powerful tool in the field of chemical proteomics and targeted protein degradation. It is an electrophilic PROTAC® (Proteolysis Targeting Chimera) that consists of two key functional moieties: a synthetic ligand for FKBP12 (SLF) and a "scout fragment" (KB05) with broad cysteine reactivity.[1][2] The KB05 fragment is an electrophile, specifically an acrylamide, designed to covalently modify accessible and reactive cysteine residues on proteins.[2] This bifunctional nature allows KB05-SLF to be employed in two primary applications: the identification of novel E3 ligases for targeted protein degradation and the global mapping of ligandable cysteines for drug discovery.[1][3]
By treating cell lysates or intact cells with KB05-SLF and employing quantitative mass spectrometry-based proteomics, researchers can identify proteins that are covalently modified by the KB05 scout fragment. This information is invaluable for identifying "ligandable" cysteines, which can serve as targets for the development of novel covalent therapeutics. This approach has been instrumental in creating atlases of cysteine ligandability across various cancer cell lines, revealing the heterogeneity of cysteine reactivity and identifying actionable targets in oncoproteins like NF-κB and SOX10.[4][5]
Principle of the Method
The core of the methodology relies on the principles of activity-based protein profiling (ABPP) and quantitative proteomics, often utilizing techniques such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) or tandem mass tags (TMT).
The general workflow is as follows:
-
Proteome Treatment: A native proteome (from cell lysate or intact cells) is treated with KB05-SLF. The electrophilic KB05 fragment covalently binds to reactive cysteine residues. A control sample is treated with a vehicle (e.g., DMSO).
-
Competitive Labeling: The remaining, unliganded cysteine residues in both the KB05-SLF-treated and control samples are then labeled with a cysteine-reactive probe, typically an iodoacetamide-based probe containing an alkyne handle for click chemistry.
-
Sample Preparation and Labeling: The proteins are digested into peptides. The probe-labeled peptides are then isotopically labeled. In the case of isoTOP-ABPP, this involves using isotopically light and heavy biotin-azide tags. For TMT-based approaches, different isobaric TMT reagents are used to label the peptides from each sample.
-
Enrichment and Mass Spectrometry: The labeled peptides are enriched (e.g., using streptavidin beads for biotin-tagged peptides) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of the isotopically labeled peptides is quantified. A decrease in the signal from a particular cysteine-containing peptide in the KB05-SLF-treated sample compared to the control indicates that this cysteine was engaged by KB05-SLF and is therefore "ligandable." This is often expressed as a competition ratio (CR).
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of KB05-SLF in mapping ligandable cysteines.
| Parameter | Value | Cell/System | Reference |
| Concentration Range | 10 µM - 200 µM | HEK293T cell lysate | [6] |
| Incubation Time | 1 hour | HEK293T cell lysate | [6] |
| Ligandable Cysteine Threshold | Competition Ratio (CR) ≥ 4 (≥75% reduction in abundance) | HCT116 cell lysates | [7] |
Note: The optimal concentration of KB05-SLF may vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Experimental Protocols
Protocol 1: Cysteine Ligandability Profiling in Cell Lysates using KB05-SLF and TMT-ABPP
This protocol is adapted from methodologies described for scout fragments in chemoproteomic studies.[6]
Materials and Reagents:
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., PBS with 0.1% NP-40 and protease inhibitors)
-
KB05-SLF (stored at -20°C)
-
DMSO (vehicle control)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMTpro™ Reagents (or other TMT kits)
-
Desalting columns (e.g., C18)
-
High-pH reversed-phase fractionation kit
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
KB05-SLF Treatment:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Aliquot 10-20 µg of the proteome for each condition (e.g., different concentrations of KB05-SLF and a DMSO control).
-
Treat the lysates with KB05-SLF at the desired concentrations (e.g., a range from 10 µM to 200 µM) or with DMSO.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the samples with 50 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the digested peptides using a C18 column.
-
Resuspend the peptides in a labeling buffer (e.g., 200 mM HEPES, pH 8.5).
-
Label each peptide sample with a different TMT reagent according to the manufacturer's protocol. This typically involves incubating the peptides with the TMT reagent for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples.
-
Desalt the pooled sample.
-
Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis
-
Database Searching:
-
Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine (e.g., Sequest, MaxQuant, or similar).
-
Specify cysteine carbamidomethylation as a fixed modification and TMT labeling of peptide N-termini and lysine residues as a variable modification. Also, include the KB05-SLF adduct on cysteine as a variable modification.
-
-
Quantification and Competition Ratio (CR) Calculation:
-
Quantify the reporter ion intensities for each identified cysteine-containing peptide.
-
Calculate the Competition Ratio (CR) for each cysteine site as the ratio of the intensity in the DMSO control channel to the intensity in the KB05-SLF-treated channel.
-
A CR value ≥ 4 is typically considered a "ligandable" cysteine.[7]
-
Visualizations
Experimental Workflow for Cysteine Ligandability Profiling
Caption: Experimental workflow for mapping ligandable cysteines using KB05-SLF.
Signaling Pathway Perturbation via Covalent Ligation
Caption: Strategy for pathway modulation through covalent ligand development.
References
- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. 2.1. The isoTOP-ABPP platform for reactive-cysteine profiling [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Accelerating multiplexed profiling of protein-ligand interactions: high-throughput plate-based reactive cysteine profiling with minimal input - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of KB-05 Chemical Probe and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KB-05 chemical probe is an electrophilic fragment molecule integral to the field of chemical proteomics. It is designed to covalently modify cysteine residues within the proteome, enabling the identification and characterization of protein targets. The core structure of this compound consists of an N-(4-bromophenyl)aniline recognition moiety coupled to a chloroacetamide electrophilic "warhead." This design allows for the targeted labeling of proteins, which can then be identified and quantified using advanced mass spectrometry techniques. To facilitate various experimental workflows, this compound can be functionalized with reporter tags, such as an alkyne group for click chemistry (KB-05yne) or a biotin tag for affinity purification (this compound-biotin). These versatile derivatives expand the utility of the this compound probe in drug discovery and molecular biology research.
Synthesis Overview
The synthesis of the this compound chemical probe and its derivatives is a multi-step process. The foundational step is the synthesis of the N-(4-bromophenyl)aniline core. This is followed by the attachment of the chloroacetamide warhead. For the functionalized probes, KB-05yne and this compound-biotin, additional synthetic steps are required to incorporate the alkyne or biotin moieties, respectively. The following protocols provide a detailed, step-by-step guide for the synthesis of these valuable research tools.
Data Presentation
Table 1: Summary of Key Reagents and Molar Equivalents
| Step | Reagent | Molar Equivalent | Purpose |
| 1. Synthesis of N-(4-bromophenyl)aniline | |||
| 4-Bromoaniline | 1.0 | Starting material | |
| 1-Bromo-4-nitrobenzene | 1.1 | Coupling partner | |
| Palladium(II) acetate | 0.02 | Catalyst | |
| Xantphos | 0.04 | Ligand | |
| Sodium tert-butoxide | 1.4 | Base | |
| Toluene | - | Solvent | |
| 2. Reduction of Nitro Group | |||
| N-(4-bromophenyl)-4-nitroaniline | 1.0 | Starting material | |
| Tin(II) chloride dihydrate | 3.0 | Reducing agent | |
| Ethanol/Ethyl acetate | - | Solvent | |
| 3. Synthesis of this compound (N-(4-bromophenyl)-2-chloroacetamide) | |||
| N-(4-bromophenyl)aniline | 1.0 | Starting material | |
| Chloroacetyl chloride | 1.1 | Acylating agent | |
| Triethylamine | 1.2 | Base | |
| Dichloromethane | - | Solvent | |
| 4a. Synthesis of KB-05yne | |||
| N-(4-bromophenyl)aniline | 1.0 | Starting material | |
| 2-Chloro-N-(prop-2-yn-1-yl)acetamide | 1.1 | Alkynylating agent | |
| Sodium hydride | 1.2 | Base | |
| Tetrahydrofuran | - | Solvent | |
| 4b. Synthesis of this compound-biotin | |||
| N-(4-bromophenyl)aniline | 1.0 | Starting material | |
| N-(2-(Biotinamido)ethyl)-2-chloroacetamide | 1.1 | Biotinylating agent | |
| Sodium hydride | 1.2 | Base | |
| Dimethylformamide | - | Solvent |
Experimental Protocols
Synthesis of N-(4-bromophenyl)aniline
This protocol is based on a modified Buchwald-Hartwig amination reaction.
Materials:
-
4-Bromoaniline
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate, silica gel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add 4-bromoaniline (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-(4-bromophenyl)-4-nitroaniline, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
To a solution of the purified N-(4-bromophenyl)-4-nitroaniline in a mixture of ethanol and ethyl acetate, add tin(II) chloride dihydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-bromophenyl)aniline.
Synthesis of this compound (N-(4-bromophenyl)-2-chloroacetamide)
Materials:
-
N-(4-bromophenyl)aniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve N-(4-bromophenyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Proposed Synthesis of KB-05yne
This proposed synthesis involves the N-alkylation of N-(4-bromophenyl)aniline with a pre-synthesized alkyne-tagged chloroacetamide.
Step 3a: Synthesis of 2-Chloro-N-(prop-2-yn-1-yl)acetamide
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add chloroacetyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Work up the reaction as described in step 2 to obtain 2-chloro-N-(prop-2-yn-1-yl)acetamide.
Step 3b: Synthesis of KB-05yne
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(4-bromophenyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-N-(prop-2-yn-1-yl)acetamide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield KB-05yne.
Proposed Synthesis of this compound-biotin
This proposed synthesis involves the N-alkylation of N-(4-bromophenyl)aniline with a pre-synthesized biotin-tagged chloroacetamide.
Step 4a: Synthesis of N-(2-(Biotinamido)ethyl)-2-chloroacetamide
-
Synthesize N-Boc-ethylenediamine by reacting ethylenediamine with di-tert-butyl dicarbonate.
-
Couple the N-Boc-ethylenediamine with biotin using a standard peptide coupling reagent like HATU.
-
Deprotect the Boc group using trifluoroacetic acid.
-
React the resulting amine with chloroacetyl chloride in the presence of a base to yield N-(2-(Biotinamido)ethyl)-2-chloroacetamide.
Step 4b: Synthesis of this compound-biotin
-
Follow the procedure described in Step 3b, using N-(2-(Biotinamido)ethyl)-2-chloroacetamide (1.1 eq) as the alkylating agent and dimethylformamide (DMF) as the solvent.
-
Purify the final product by column chromatography to obtain this compound-biotin.
Mandatory Visualization
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Mechanism of action of the this compound chemical probe.
Application Notes and Protocols for Mass Spectrometry-Based Data Analysis of KB-05 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the analysis of KB-05, a novel therapeutic agent, using mass spectrometry-based proteomics. This compound is an orally administered, dual-mechanism drug consisting of an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist. Its unique mode of action is designed to modulate glutamatergic neurotransmission, offering a promising new approach for the treatment of central nervous system (CNS) disorders.[1][2][3]
Mass spectrometry is an indispensable tool in drug discovery and development, enabling the precise characterization of drug compounds, their metabolites, and their effects on the proteome.[4][5] This document outlines detailed protocols for both the quantitative analysis of this compound and its metabolites in biological matrices and for assessing its pharmacodynamic effects on the proteome of neuronal cells.
Part 1: Pharmacokinetic Analysis of this compound and its Metabolites
Objective
To quantify the concentration of this compound and its primary metabolites in plasma samples over time to determine key pharmacokinetic parameters.
Experimental Protocol: Quantification of this compound and Metabolites in Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of similar small molecules in biological fluids.[6][7][8]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 20 µL of 4% (v/v) ammonium hydroxide and 100 µL of an internal standard solution (e.g., deuterated this compound).
-
Vortex briefly to mix.
-
Add 1 mL of n-butyl chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.250 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-7.0 min: 5% B
-
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for this compound and Metabolites):
-
This compound (Parent Compound): m/z 272 > 215
-
Metabolite 1 (O-demethylated): m/z 258 > 133
-
Metabolite 2 (N-demethylated): m/z 258 > 213
-
Metabolite 3 (Hydroxylated): m/z 244 > 157
-
Internal Standard (Deuterated this compound): m/z 277 > 220
-
Data Presentation: Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound following oral administration.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |
| This compound | 85.6 | 2.0 | 543.2 | 22.5 |
| Metabolite 1 | 120.3 | 3.0 | 987.6 | 18.7 |
| Metabolite 2 | 25.1 | 2.5 | 150.4 | 20.1 |
Part 2: Pharmacodynamic Analysis of this compound using Quantitative Proteomics
Objective
To identify and quantify changes in protein expression in a neuronal cell line (e.g., SH-SY5Y) following treatment with this compound, to elucidate its mechanism of action.
Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol outlines a typical workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling.[9][10]
1. Cell Culture and Treatment
-
Culture SH-SY5Y cells to 80% confluency.
-
Treat cells with either vehicle control or a therapeutic concentration of this compound (e.g., 10 µM) for 24 hours.
-
Harvest cells and store pellets at -80°C.
2. Protein Extraction and Digestion
-
Lyse cell pellets in a buffer containing urea and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins with trypsin overnight at 37°C.
3. TMT Labeling and Fractionation
-
Label digested peptides from each condition (Control and this compound treated) with distinct TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis
-
Instrument: Orbitrap Mass Spectrometer
-
LC System: UltiMate 3000 RSLCnano System
-
Column: Acclaim PepMap C18, 75 µm x 25 cm
-
Gradient: 2-hour gradient from 4% to 32% acetonitrile in 0.1% formic acid.
-
MS Method:
-
Full MS scans acquired in the Orbitrap (Resolution: 120,000).
-
Top 10 most intense precursor ions selected for HCD fragmentation.
-
MS/MS scans acquired in the Orbitrap (Resolution: 50,000).
-
5. Data Analysis
-
Process raw data using a software suite like Proteome Discoverer or MaxQuant.
-
Search spectra against a human protein database (e.g., UniProt).
-
Quantify TMT reporter ions to determine relative protein abundance between conditions.
-
Perform statistical analysis to identify differentially expressed proteins (Fold Change > 1.5, p-value < 0.05).
Data Presentation: Differentially Expressed Proteins
The following table presents a selection of hypothetical differentially expressed proteins in neuronal cells following this compound treatment, based on known effects of NMDA receptor and sigma-1 receptor modulation.
| Protein Accession | Gene Name | Protein Name | Fold Change (this compound vs. Control) | p-value | Putative Function |
| P0DP23 | GRIN2B | Glutamate Ionotropic Receptor NMDA Type Subunit 2B | -1.8 | 0.002 | NMDA receptor subunit |
| P35499 | CALM1 | Calmodulin | 1.6 | 0.015 | Calcium signaling[11] |
| P63261 | UBB | Polyubiquitin-B | 1.7 | 0.009 | Protein degradation[11] |
| P62258 | HSPA8 | Heat shock 70kDa protein 8 | 1.9 | 0.005 | Chaperone, protein folding |
| Q13155 | DLG4 | Discs large homolog 4 (PSD-95) | -1.5 | 0.021 | Synaptic plasticity |
| P19338 | PPP3CA | Calcineurin subunit A | 1.5 | 0.030 | Calcium-dependent signaling |
| O15530 | BDNF | Brain-derived neurotrophic factor | 2.1 | 0.001 | Neurotrophic signaling |
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound, targeting both the NMDA receptor and the Sigma-1 receptor.
Caption: Dual mechanism of action of this compound.
Pharmacodynamic Proteomics Workflow
This diagram outlines the key steps in the mass spectrometry-based proteomics workflow for analyzing the effects of this compound.
Caption: TMT-based quantitative proteomics workflow.
Sigma-1 Receptor Signaling Cascade
This diagram illustrates the role of the Sigma-1 receptor as a chaperone protein at the endoplasmic reticulum-mitochondrion interface and its influence on cellular signaling.[12][13]
Caption: Sigma-1 receptor signaling pathway.
References
- 1. AXS-05 - Axsome Therapeutics [axsome.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Axsome Therapeutics' AXS-05 Shows Promise for Treatment-Resistant Depression [clinicaltrialsarena.com]
- 4. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analysis of dextromethorphan and its metabolites in human urine by using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacoproteomic investigation into antidepressant response in two mouse inbred strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics Study Reveals the Anti-Depressive Mechanisms and the Compatibility Advantage of Chaihu-Shugan-San in a Rat Model of Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top-down proteomics with mass spectrometry imaging: a pilot study towards discovery of biomarkers for neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Monitoring KB05-SLF Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB05-SLF is an electrophilic heterobifunctional molecule designed for targeted protein degradation. It comprises a ligand for the FKBP12 protein (SLF) linked to a reactive "scout" fragment (KB05) that can covalently bind to cysteine residues on proteins.[1] This molecule is a tool for "electrophilic PROTAC" strategies, aimed at discovering novel E3 ligases that can be hijacked to induce the degradation of specific target proteins. By treating cells with KB05-SLF, researchers can assess the degradation of its primary target, FKBP12, which indicates the successful recruitment of a functional E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
These application notes provide detailed protocols for monitoring the degradation of FKBP12 induced by KB05-SLF, as well as assessing the downstream cellular consequences.
Proposed Mechanism of Action
KB05-SLF is designed to induce the degradation of FKBP12 by hijacking the ubiquitin-proteasome system. The proposed mechanism involves the formation of a ternary complex between FKBP12, KB05-SLF, and an E3 ubiquitin ligase. The SLF moiety of KB05-SLF binds to FKBP12, while the electrophilic KB05 fragment covalently attaches to a cysteine residue on an E3 ligase. This proximity induces the E3 ligase to polyubiquitinate FKBP12, marking it for recognition and degradation by the 26S proteasome.[2][3]
Figure 1: Proposed mechanism of KB05-SLF mediated FKBP12 degradation.
Experimental Protocols
A critical aspect of evaluating the efficacy of KB05-SLF is to confirm the degradation of the target protein, FKBP12, and to assess the downstream effects on cellular function. A general workflow for these experiments is outlined below.
Figure 2: General experimental workflow for monitoring protein degradation.
Protocol 1: Western Blotting for FKBP12 Degradation
Western blotting is a standard and reliable method to quantify the reduction in target protein levels following treatment with a degrader.
Materials:
-
HEK293T cells (or other suitable cell line)
-
KB05-SLF (and DMSO as vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of KB05-SLF (e.g., 0.1, 1, 2, 5 µM) or DMSO for different time points (e.g., 8, 24 hours).[1]
-
Include a control group pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding KB05-SLF to confirm proteasome-dependent degradation.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using densitometry software.
-
Normalize the FKBP12 signal to the loading control and compare the levels in treated versus control samples.
-
Table 1: Example Data Presentation for Western Blot
| Treatment | Concentration (µM) | Time (h) | Normalized FKBP12 Level (relative to DMSO) |
| DMSO | - | 24 | 1.00 |
| KB05-SLF | 0.1 | 24 | 0.85 |
| KB05-SLF | 1 | 24 | 0.40 |
| KB05-SLF | 2 | 24 | 0.15 |
| KB05-SLF | 5 | 24 | 0.05 |
| MG132 + KB05-SLF | 5 | 24 | 0.95 |
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS) provides a global and unbiased view of protein abundance changes, allowing for the assessment of the selectivity of KB05-SLF.[4]
Materials:
-
Cell culture reagents and KB05-SLF as described in Protocol 1.
-
Lysis buffer compatible with MS (e.g., urea-based buffer).
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem Mass Tags (TMT) for multiplexed quantification (optional).
-
LC-MS/MS instrument.
Procedure:
-
Sample Preparation:
-
Treat cells with KB05-SLF (e.g., 2 µM for 24 hours) and a DMSO control.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with TMT reagents (optional) to multiplex samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Compare the protein abundance between KB05-SLF-treated and DMSO-treated samples.
-
Generate a volcano plot to visualize proteins that are significantly up- or down-regulated. Confirm that FKBP12 is among the most significantly downregulated proteins.
-
Table 2: Example Data Presentation for Mass Spectrometry
| Protein | Log2 Fold Change (KB05-SLF/DMSO) | p-value |
| FKBP12 | -4.5 | < 0.0001 |
| Protein X | -0.2 | 0.65 |
| Protein Y | 0.1 | 0.80 |
Protocol 3: Cellular Viability and Apoptosis Assays
Assessing the effect of FKBP12 degradation on cell health is crucial for understanding the functional consequences.[2]
Materials:
-
Cell culture reagents and KB05-SLF.
-
Cell viability assay kit (e.g., Cell Counting Kit-8, MTT).
-
Apoptosis detection kit (e.g., Annexin V-FITC).
-
Flow cytometer.
Procedure for Cell Viability:
-
Seed cells in a 96-well plate.
-
Treat with a dose-response of KB05-SLF for a set time (e.g., 72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the DMSO control.
Procedure for Apoptosis:
-
Treat cells with KB05-SLF as in Protocol 1.
-
Harvest the cells and stain with Annexin V-FITC and a viability dye (e.g., propidium iodide) according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Table 3: Example Data Presentation for Functional Assays
| KB05-SLF (µM) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| 0 (DMSO) | 100 | 5 |
| 0.1 | 98 | 6 |
| 1 | 95 | 8 |
| 5 | 70 | 25 |
| 10 | 50 | 45 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively monitor the degradation of FKBP12 mediated by KB05-SLF and to characterize its cellular effects. By employing a combination of western blotting, mass spectrometry, and functional assays, a thorough understanding of the activity, selectivity, and downstream consequences of this electrophilic PROTAC can be achieved. Careful experimental design, including the use of appropriate controls, is essential for obtaining robust and reproducible data.
References
- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding horizons: Maximizing the potential of targeted protein degradation [biognosys.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KB-05 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to the novel kinase inhibitor, KB-05.
Product Information: this compound
What is this compound?
This compound is an experimental, cell-permeable electrophilic PROTAC (Proteolysis Targeting Chimera) designed to target the JAX1 kinase, a key component of the JAX-STAT signaling pathway. Its heterobifunctional nature allows for the recruitment of the E3 ubiquitin ligase, leading to the targeted degradation of JAX1. Due to its complex structure and high molecular weight, this compound is characterized as having low aqueous solubility, a common challenge with molecules in this class.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[3][4] The rapid change in solvent polarity causes the compound to fall out of solution. To mitigate this, ensure the final DMSO concentration in your aqueous solution is minimal (ideally <0.5%), and consider serial dilutions in DMSO before the final dilution into your experimental buffer.[3][4]
Q2: How does the pH of the buffer affect the solubility of this compound?
The solubility of many kinase inhibitors, including this compound, is highly dependent on pH.[3] As a weakly basic compound, this compound's solubility generally increases in more acidic conditions (lower pH). At a pH below its pKa, the molecule becomes protonated (ionized), which enhances its interaction with water. Conversely, at a higher pH, it exists in a less soluble, unionized form.[3]
Q3: What is the best way to prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent.[4] High-purity, anhydrous DMSO is the most common choice. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: Can I use buffers other than PBS?
Yes, however, it is crucial to select a buffer that is compatible with your specific assay. Buffers like Tris and HEPES can be used, but be aware of potential interactions. For instance, phosphate buffers may inhibit certain kinases, and Tris buffers can interfere with assays involving metal ions.[5] It is advisable to test the solubility of this compound in your chosen buffer system before proceeding with your main experiment.
Solubility Data
The following tables summarize the approximate solubility of this compound in various solvents and aqueous buffers under different conditions. This data is intended as a guide; actual solubility may vary based on experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | ~50 |
| DMF | ~20 |
| Ethanol | ~5 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers (with 1% DMSO)
| Buffer (50 mM) | pH | Solubility (µg/mL) at 25°C |
| PBS | 7.4 | ~1.5 |
| Tris-HCl | 7.5 | ~2.0 |
| Tris-HCl | 8.0 | ~1.2 |
| HEPES | 7.2 | ~1.8 |
| Acetate | 5.0 | ~15.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator water bath
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[6]
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 1056.04 g/mol .
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.[3]
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3][6]
-
Gentle warming to 37°C for 5-10 minutes may be applied if necessary, but verify the temperature stability of this compound first.[6]
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Nephelometer or plate reader capable of measuring turbidity
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.
-
For more precise quantification, the samples can be centrifuged, and the concentration of the soluble compound in the supernatant can be measured using HPLC-UV.
Visual Guides
Signaling Pathway
Below is a simplified diagram of the hypothetical JAX-STAT signaling pathway, indicating the point of inhibition by this compound.
Caption: Simplified JAX-STAT signaling pathway and the action of this compound.
Troubleshooting Workflow
This workflow provides a logical progression of steps to address solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
optimizing KB-05 incubation time for cell lysates
Welcome to the technical support center for KB-05, a selective inhibitor of MEK1/2. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of this compound incubation time in cell lysates for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell lysates?
A1: For a standard in vitro kinase assay using cell lysates, we recommend a starting incubation time of 30 minutes at 30°C. This time is a general guideline and may require optimization depending on the specific cell type, lysate concentration, and experimental goals.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: Optimizing incubation time is critical to ensure that this compound reaches equilibrium with its target, MEK1/2, without significant degradation of the compound or the target protein. Insufficient incubation can lead to an underestimation of potency (higher IC50), while excessive incubation may result in off-target effects or misleading data due to lysate instability.
Q3: Can I perform the incubation at 4°C or room temperature?
A3: Incubation at 4°C will significantly slow down the binding kinetics, requiring much longer incubation times and potentially leading to incomplete inhibition. Room temperature (approx. 20-25°C) is a viable alternative, but for maximal enzyme activity and consistent results, 30°C is recommended. Always maintain a consistent temperature across all experiments in a study.
Q4: How does protein concentration in the lysate affect the required incubation time?
A4: Higher total protein concentrations can increase non-specific binding and may contain higher levels of endogenous ATP, which competes with this compound. This may necessitate a longer incubation time or a higher concentration of the inhibitor to achieve the desired level of target engagement.
Troubleshooting Guide: Suboptimal Inhibition of MEK1/2
If you are observing incomplete or variable inhibition of MEK1/2 (as measured by downstream p-ERK levels), consult the following troubleshooting guide.
Issue 1: Higher than expected p-ERK levels, indicating poor inhibition.
This is the most common issue and suggests that this compound is not effectively inhibiting its target, MEK1/2, under the current experimental conditions.
Caption: Troubleshooting logic for poor this compound inhibition.
Issue 2: Inconsistent results between replicates.
Variability between replicates often points to issues with experimental setup or lysate stability.
-
Pipetting Errors: Ensure accurate and consistent pipetting of this compound, ATP, and lysate. Use calibrated pipettes.
-
Lysate Inhomogeneity: Vortex the lysate gently but thoroughly before aliquoting for each reaction. Avoid repeated freeze-thaw cycles.
-
Temperature Fluctuation: Use a calibrated incubator or water bath to ensure a stable temperature during incubation.
Data & Protocols
Table 1: Effect of Incubation Time and this compound Concentration on p-ERK Levels
This data represents typical results from a Western Blot analysis of p-ERK/total ERK in HeLa cell lysates treated with this compound. Values are normalized to a DMSO vehicle control.
| Incubation Time | This compound [1 nM] | This compound [10 nM] | This compound [100 nM] |
| 15 min | 85% ± 4.1% | 45% ± 3.5% | 15% ± 2.8% |
| 30 min | 60% ± 3.2% | 12% ± 2.1% | 5% ± 1.5% |
| 60 min | 58% ± 3.9% | 10% ± 1.9% | 4% ± 1.2% |
As shown, a 30-minute incubation at 10 nM is sufficient to achieve >85% inhibition. Extending the incubation to 60 minutes provides minimal additional benefit, suggesting equilibrium is reached.
Appendix: Key Experimental Protocols
Protocol 1: Time-Course Experiment for this compound Incubation
This protocol is designed to determine the optimal incubation time for this compound in your specific cell lysate.
Caption: Workflow for optimizing this compound incubation time.
-
Prepare Cell Lysate: Lyse cells (e.g., HeLa, A375) in a suitable buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails. Determine the total protein concentration using a BCA assay.
-
Reaction Setup: For each time point, prepare a reaction by adding a fixed, near-IC50 concentration of this compound (e.g., 10 nM) to an aliquot of cell lysate (e.g., 20 µg total protein). Include a DMSO vehicle control.
-
Incubation: Transfer the tubes to a 30°C incubator. Start a timer and remove one set of tubes (this compound and DMSO) at each designated time point (e.g., 0, 15, 30, 45, 60 minutes).
-
Stop Reaction: Immediately stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by Western Blot using primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2.
-
Quantification: Perform densitometry to quantify band intensity. Normalize the p-ERK signal to the total ERK signal for each sample. The optimal incubation time is the shortest duration that achieves maximal inhibition.
This compound Mechanism of Action: MAPK/ERK Pathway
This compound is an ATP-competitive inhibitor of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade inhibits downstream signaling responsible for cell proliferation and survival.
Caption: this compound inhibits the MAPK pathway at MEK1/2.
common pitfalls in KB05-SLF experiments and solutions
Welcome to the technical support center for KB05-SLF. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with KB05-SLF. Below you will find frequently asked questions and troubleshooting guides to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KB05-SLF?
A1: KB05-SLF is a potent and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. The binding of the natural ligand, Stem Cell Factor (SCF), to c-Kit induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[1][2][3] KB05-SLF competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Q2: What are the recommended storage and handling conditions for KB05-SLF?
A2: For optimal stability, KB05-SLF should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: In which cell lines can I expect to see a response to KB05-SLF treatment?
A3: Cell lines with endogenous expression of c-Kit or those that have been genetically engineered to express c-Kit are suitable models for studying the effects of KB05-SLF. The response to KB05-SLF will be most pronounced in cell lines where the c-Kit signaling pathway is a key driver of proliferation and survival.
Troubleshooting Guides
Biochemical Assays
Q4: I am observing significant batch-to-batch variability in my in vitro kinase assay results. What could be the cause?
A4: Batch-to-batch variability in in vitro kinase assays can stem from several factors. One common issue is the purity and activity of the recombinant c-Kit enzyme. It is also important to ensure the consistency of the ATP and substrate concentrations, as well as the DMSO concentration in the final reaction, as DMSO can inhibit kinase activity.[4]
Troubleshooting Steps:
-
Enzyme Quality Control: Always qualify new batches of recombinant c-Kit by performing a standard activity assay.
-
Reagent Consistency: Prepare large batches of assay buffers and reagents to minimize variability between experiments.
-
DMSO Concentration: Maintain a consistent final DMSO concentration across all wells, typically ≤1%.
-
Assay Conditions: Ensure consistent incubation times and temperatures.
Q5: My IC50 values for KB05-SLF are different from the values reported in the technical data sheet. Why is this happening?
A5: IC50 values are highly dependent on the specific conditions of the kinase assay.[4] Variations in enzyme concentration, ATP concentration relative to its Km, substrate concentration, and the assay readout method can all influence the apparent IC50 value.[5]
IC50 Comparison Table
| Parameter | Assay Condition A | Assay Condition B |
| c-Kit Concentration | 1 nM | 5 nM |
| ATP Concentration | 10 µM (Km) | 100 µM |
| Substrate | Poly(Glu, Tyr) 4:1 | P81 Phosphocellulose Paper |
| Apparent IC50 | 5 nM | 25 nM |
Cell-Based Assays
Q6: I am not observing the expected cytotoxic effect of KB05-SLF in my cell-based assay.
A6: A lack of cytotoxic effect in a cell-based assay can be due to several reasons. The chosen cell line may not be dependent on c-Kit signaling for survival. Alternatively, the compound may have poor cell permeability or be subject to efflux by transporters. It is also important to optimize the incubation time and cell seeding density.[6]
Troubleshooting Steps:
-
Cell Line Validation: Confirm c-Kit expression and signaling in your chosen cell line via Western blot or flow cytometry.
-
Permeability and Efflux: If poor permeability is suspected, consider using a different compound delivery method or co-incubating with an efflux pump inhibitor.
-
Assay Optimization: Perform a time-course and cell-density titration experiment to determine the optimal conditions for observing a response.[6]
Q7: The results from my biochemical and cell-based assays are not correlating well. What could be the reason?
A7: Discrepancies between biochemical and cellular assay results are common in drug discovery.[7] While a compound may be potent in an isolated enzymatic assay, its activity in a cellular context can be influenced by factors such as cell permeability, off-target effects, and engagement with cellular ATP concentrations that are much higher than those used in biochemical assays.[7]
Potency Comparison
| Assay Type | Target | IC50 (nM) |
| Biochemical | Recombinant c-Kit | 5 |
| Cell-Based | GIST-T1 cells | 50 |
Experimental Protocols
In Vitro c-Kit Kinase Assay
This protocol is for a standard in vitro kinase assay using a radiometric filter binding method.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Set up Kinase Reaction: In a 96-well plate, add 5 µL of 10x c-Kit enzyme solution, 5 µL of 10x substrate solution (Poly(Glu, Tyr) 4:1), and 5 µL of KB05-SLF dilution series (in 10% DMSO).
-
Initiate Reaction: Add 35 µL of a solution containing ATP and [γ-32P]ATP to each well to start the reaction. The final volume should be 50 µL.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.
-
Filter and Wash: Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid.
-
Measure Radioactivity: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of KB05-SLF and incubate for 72 hours.
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The SCF/c-Kit signaling pathway and the inhibitory action of KB05-SLF.
Caption: A typical experimental workflow for the evaluation of a kinase inhibitor like KB05-SLF.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction via the stem cell factor receptor/c-Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving the Specificity of KB-05 Covalent Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the specificity of the electrophilic fragment KB-05.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an electrophilic fragment molecule commonly utilized in chemoproteomic screening studies.[1] Its primary application is in activity-based protein profiling (ABPP) to identify "ligandable" cysteine residues within the proteome, which can then be targeted for the development of more complex covalent inhibitors.[2][3]
Q2: How does the covalent binding of this compound work?
This compound contains an electrophilic "warhead," an acrylamide group, which can form a covalent bond with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteines.[4][5][6] The binding process typically involves two steps: an initial non-covalent interaction that brings the fragment into proximity with the target protein, followed by the formation of an irreversible covalent bond.[6]
Q3: I am observing off-target binding with this compound in my experiments. What are the potential causes?
Off-target binding of covalent inhibitors like this compound can stem from several factors:
-
Inherent Reactivity of the Warhead: The acrylamide warhead in this compound is reactive and can bind to accessible, nucleophilic cysteines on abundant proteins, not just the intended target.[5][6]
-
Lack of Strong Non-Covalent Interactions: As a fragment, this compound may lack the complex non-covalent interactions that provide high initial binding affinity and specificity for a particular protein's binding pocket.[6][7]
-
Experimental Conditions: Factors such as high concentrations of this compound, extended incubation times, and the specific cellular or lysate environment can contribute to increased off-target labeling.
Q4: How can I improve the specificity of my this compound-based probe?
Improving specificity generally involves chemical modification to enhance the non-covalent binding affinity and fine-tune the reactivity of the electrophile.[4][7] Consider the following strategies:
-
Elaboration of the Fragment: Build upon the this compound scaffold by adding chemical moieties that can form specific, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the desired target protein. This increases the initial binding constant (KI) and favors covalent modification of the intended target.[6]
-
Modification of the Warhead: While the acrylamide is a common warhead, its reactivity can be modulated. For instance, substituting the acrylamide with a less reactive electrophile can decrease off-target binding, especially if the target cysteine is in a sterically hindered environment.[5]
-
Targeting Non-Conserved Residues: If your target is part of a protein family, designing your probe to interact with non-conserved amino acids near the target cysteine can significantly improve selectivity within that family.[6]
Troubleshooting Guides
Issue 1: High background signal in proteomic profiling experiments.
Symptoms: Mass spectrometry data shows widespread labeling of numerous proteins by your this compound probe, making it difficult to identify the specific target of interest.
Possible Cause: The concentration of the this compound probe is too high, or the incubation time is too long, leading to non-specific labeling of highly abundant or reactive proteins.
Troubleshooting Steps:
-
Optimize Probe Concentration:
-
Perform a dose-response experiment by treating your cell lysate or intact cells with a range of this compound probe concentrations (e.g., from 0.1 µM to 50 µM).
-
Analyze the labeling profile at each concentration using gel-based or mass spectrometry-based methods.
-
Select the lowest concentration that provides sufficient labeling of your target of interest while minimizing background.
-
-
Optimize Incubation Time:
-
Conduct a time-course experiment, incubating the proteome with a fixed concentration of the this compound probe for varying durations (e.g., 15 minutes to 4 hours).
-
Identify the shortest incubation time that yields robust labeling of the intended target.
-
-
Competitive Profiling:
-
Pre-incubate the proteome with a non-electrophilic analog of your probe (if available) or a known inhibitor of your target protein before adding the this compound probe.
-
A significant reduction in the labeling of your target of interest in the pre-incubated sample would confirm specific binding.
-
Issue 2: My elaborated this compound derivative shows reduced potency.
Symptoms: After modifying the this compound fragment to improve specificity, the new probe shows weaker inhibition or labeling of the target protein.
Possible Cause: The modifications may have inadvertently disrupted the optimal orientation for the covalent reaction to occur or reduced the initial non-covalent binding affinity.
Troubleshooting Steps:
-
Evaluate Non-Covalent Binding:
-
Synthesize a non-reactive analog of your new probe where the electrophilic warhead is replaced with a non-reactive group.
-
Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of this analog to your target protein. This will help determine if the initial non-covalent interaction has been compromised.
-
-
Kinetic Analysis:
-
Determine the kinetic parameters of covalent modification, specifically the rate of inactivation (kinact) and the initial binding affinity (KI).[8][9] The overall potency of a covalent inhibitor is best described by the ratio kinact/KI.[8][10]
-
A decrease in this ratio for your new probe compared to a reference compound would quantify the loss in potency.
-
-
Structural Modeling:
-
If a crystal structure of your target protein is available, use computational docking to model the binding of your modified probe.
-
This can provide insights into how the modifications might be affecting the binding pose and the proximity of the warhead to the target cysteine.
-
Data Presentation
Table 1: Comparison of Electrophilic Warheads Targeting Cysteine
| Warhead Type | Reactivity | Common Applications |
| Acrylamide | Moderate to High | Broad screening, initial hit identification[5] |
| Chloroacetamide | High | Potent inhibition, can have higher off-target reactivity[3] |
| Vinyl Sulfone | Moderate | Covalent inhibition, often with good selectivity |
| α-Cyanoacrylamide | Reversible | Reversible covalent inhibition[11] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to verify the specific binding of a this compound-based probe to its intended target in a complex proteome.
Materials:
-
Cell lysate or intact cells
-
This compound-alkyne or this compound-biotin probe
-
A non-covalent inhibitor or a non-reactive analog of the probe (competitor)
-
DMSO (vehicle control)
-
Azide-fluorophore or azide-biotin for click chemistry (if using an alkyne probe)
-
Streptavidin beads (if using a biotin probe)
-
SDS-PAGE gels and imaging system
-
Mass spectrometer for proteomic analysis
Procedure:
-
Proteome Preparation: Prepare cell lysate according to your standard protocol. Ensure protein concentration is consistent across all samples.
-
Competitive Incubation:
-
Sample 1 (Competitor): Pre-incubate the proteome with an excess (e.g., 10-50 fold) of the competitor for 30-60 minutes at the desired temperature.
-
Sample 2 (Vehicle): Pre-incubate the proteome with an equivalent volume of DMSO for the same duration.
-
-
Probe Labeling: Add the this compound probe to both samples at the optimized concentration and incubate for the optimized duration.
-
Click Chemistry (for alkyne probes): If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., a fluorophore for gel-based analysis or biotin for enrichment).
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins. A decrease in the intensity of a specific band in the competitor lane compared to the vehicle lane indicates specific binding.
-
Mass Spectrometry-Based: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS. Quantify the relative abundance of proteins in the competitor versus vehicle samples to identify specific targets.
-
Visualizations
Caption: Workflow for competitive activity-based protein profiling (ABPP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent hitchhikers guide proteins to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating multiplexed profiling of protein-ligand interactions: high-throughput plate-based reactive cysteine profiling with minimal input - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 10. drughunter.com [drughunter.com]
- 11. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of KB-05
Disclaimer: The information provided below pertains to a hypothetical small molecule inhibitor, KB-05, and is intended for illustrative purposes. The experimental protocols and troubleshooting advice are based on established scientific principles for kinase inhibitors.
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the novel kinase inhibitor this compound. This document provides strategies to identify, understand, and minimize off-target effects to ensure the generation of robust and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and what are its potential off-target effects?
A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Kinase X , a key signaling node in proliferative diseases. However, like many kinase inhibitors, this compound has the potential for off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. Preliminary profiling suggests potential off-target interactions with kinases sharing high sequence homology in the ATP-binding region, such as Kinase Y and Kinase Z. Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy.[1] Therefore, minimizing these effects is crucial for the reliable application of this compound in research and development.[1]
Q2: How can I determine if the observed phenotype in my experiment is a result of on-target inhibition of Kinase X or an off-target effect of this compound?
A2: A multi-faceted approach is recommended to deconvolute on-target from off-target effects. Key strategies include:
-
Dose-response analysis: Correlate the concentration of this compound required to observe the phenotype with its known IC50 for Kinase X and potential off-targets.
-
Use of control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to deplete the intended target, Kinase X.[1] If the phenotype is rescued or mimicked by this compound treatment in the absence of Kinase X, it strongly suggests an off-target effect.[1]
-
Orthogonal approaches: Use a structurally and mechanistically different inhibitor of Kinase X to see if it recapitulates the same phenotype.
Q3: What proactive measures can I take in my experimental design to minimize the off-target effects of this compound?
A3: Several proactive strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the lowest effective concentration: Titrate this compound to the lowest possible concentration that elicits the desired on-target effect.[1] Higher concentrations increase the probability of engaging lower-affinity off-targets.[1]
-
Choose selective inhibitors: When available, use highly selective inhibitors as comparators to benchmark the specificity of this compound.
-
Thoroughly characterize your model system: Ensure that your cell lines or animal models have well-documented expression levels of both the intended target (Kinase X) and potential off-targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target (Kinase X) or off-target proteins (Kinase Y, Kinase Z). | 1. Confirm the expression levels of Kinase X, Y, and Z in all cell lines using Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level. |
| High cellular toxicity at concentrations required for on-target inhibition. | The observed toxicity may be due to potent inhibition of an essential off-target kinase. | 1. Perform a comprehensive kinase panel screen to identify potential off-targets of this compound. 2. Compare the toxicity profile of this compound with other known inhibitors of the identified off-targets. |
| Phenotype is observed even after genetic knockdown of the intended target, Kinase X. | The phenotype is likely mediated by an off-target of this compound. | 1. Utilize proteomic approaches like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify the cellular targets of this compound. 2. Perform genetic knockdown of the newly identified off-targets to validate their role in the observed phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment.[1]
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble Kinase X (and potential off-targets) at different temperatures using Western Blot or other protein detection methods. An increase in the thermal stability of a protein upon this compound treatment indicates direct binding.
Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Validation
Genetic knockout of the intended target is a definitive way to distinguish on-target from off-target effects.[1][2]
-
Guide RNA Design: Design and validate single-guide RNAs (sgRNAs) targeting a critical exon of the gene encoding Kinase X. In silico tools can help predict and minimize off-target effects of the gRNA itself.[2]
-
Delivery: Deliver the Cas9 nuclease and the validated sgRNA into the target cells using methods like lentiviral transduction or ribonucleoprotein (RNP) delivery.
-
Validation of Knockout: Isolate single-cell clones and verify the knockout of Kinase X at the genomic and protein level using sequencing and Western Blot, respectively.
-
Phenotypic Analysis: Treat the knockout cells and wild-type control cells with this compound. If the phenotype is still present in the knockout cells, it is likely due to an off-target effect.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase X (On-Target) | 15 |
| Kinase Y (Off-Target) | 250 |
| Kinase Z (Off-Target) | 800 |
| Kinase A | >10,000 |
| Kinase B | >10,000 |
Table 2: Dose-Response of this compound on Cell Viability in Wild-Type vs. Kinase X Knockout (KO) Cells
| This compound Concentration (nM) | Wild-Type Cell Viability (%) | Kinase X KO Cell Viability (%) |
| 1 | 100 | 100 |
| 10 | 95 | 98 |
| 100 | 70 | 95 |
| 1000 | 40 | 92 |
Visualizations
Caption: Hypothetical signaling pathways of this compound, illustrating on-target and off-target inhibition.
Caption: A logical workflow for systematically investigating on-target vs. off-target effects.
References
dealing with high background noise in KB-05 pull-down assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background noise in KB-05 pull-down assays.
Troubleshooting Guide: High Background Noise
High background noise in pull-down assays can obscure true protein-protein interactions and lead to false-positive results. The following table summarizes common causes of high background in this compound pull-down assays and provides recommended solutions.
| Potential Cause | Recommended Solution |
| Non-Specific Binding to Beads | 1. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the this compound bait to remove proteins that non-specifically bind to the beads.[1][2] 2. Block the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or casein before adding the bait protein.[1] 3. Increase wash stringency: Increase the number of washes and/or the salt and detergent concentrations in the wash buffer.[3] |
| Non-Specific Binding to Bait | 1. Optimize bait concentration: Use the lowest concentration of the this compound bait that still effectively pulls down the target protein. 2. Include a negative control bait: Use a structurally similar but inactive compound as a negative control to identify proteins that non-specifically bind to the bait molecule. |
| Insufficient Washing | 1. Increase the number of wash steps: Perform at least 3-5 washes after incubating the lysate with the beads.[3] 2. Increase wash volume and mixing: Use a sufficient volume of wash buffer and ensure thorough mixing during each wash step. 3. Optimize wash buffer composition: Gradually increase the stringency of the wash buffer by increasing the concentration of salt (e.g., NaCl) or non-ionic detergents (e.g., NP-40, Triton X-100).[3][4] |
| Inappropriate Lysis Buffer | 1. Optimize detergent concentration: Use the mildest detergent at the lowest concentration that effectively lyses the cells and solubilizes the target protein complex.[2] 2. Adjust salt concentration: Optimize the salt concentration in the lysis buffer to minimize non-specific electrostatic interactions. |
| Protein Aggregation | 1. Centrifuge lysate at high speed: Before the pull-down, centrifuge the cell lysate at a high speed to pellet any protein aggregates. 2. Include additives in the lysis buffer: Consider adding agents like glycerol or reducing agents (DTT, BME) to the lysis buffer to help maintain protein solubility. |
| Contamination with Nucleic Acids | 1. Treat with nucleases: Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids that can mediate non-specific protein interactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for a pull-down assay?
The optimal concentration of this compound should be determined empirically for each experimental system. A good starting point is to perform a titration experiment with a range of this compound concentrations to identify the lowest concentration that provides a robust pull-down of the target protein with minimal background.
Q2: How can I be sure that the proteins I've pulled down are specific to this compound?
To ensure specificity, it is crucial to include proper controls in your experiment. A key control is to perform a parallel pull-down assay with a "scrambled" or inactive version of this compound. Proteins that are pulled down by the active this compound but not by the inactive control are more likely to be specific interactors. Additionally, confirming the interaction with an orthogonal method, such as Western blotting for a known interactor or co-immunoprecipitation, can increase confidence in the results.
Q3: What are the best washing conditions to reduce background?
The ideal washing conditions will depend on the affinity of the specific protein interactions you are studying. A common starting point is to use a wash buffer containing a physiological salt concentration (e.g., 150 mM NaCl) and a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).[3] To reduce background, you can gradually increase the stringency by:
-
Increasing the salt concentration (e.g., up to 500 mM NaCl).[3]
-
Increasing the detergent concentration (e.g., up to 1%).[4]
-
Increasing the number of washes.[3]
Be cautious, as overly stringent washing conditions may disrupt weaker, yet specific, protein interactions.
Q4: Should I pre-clear my lysate?
Yes, pre-clearing the lysate is a highly recommended step to reduce background noise.[1][2] Incubating your lysate with beads that do not have the bait attached allows for the removal of proteins that non-specifically bind to the beads themselves. This ensures that the proteins you pull down later are more likely to be interacting with your bait.
Experimental Protocols
Protocol: Generic this compound Pull-Down Assay
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Bead Preparation and Blocking:
-
Wash the affinity beads (e.g., streptavidin-agarose if using biotinylated this compound) three times with lysis buffer.
-
Block the beads by incubating with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove excess BSA.
-
-
Bait Immobilization:
-
Incubate the blocked beads with the desired concentration of this compound for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove unbound this compound.
-
-
Pull-Down:
-
(Optional but recommended) Pre-clear the cell lysate by incubating with blocked beads (without this compound) for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Add the pre-cleared cell lysate to the beads with immobilized this compound.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. Invert the tubes several times during each wash.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, a buffer with a high concentration of a competing molecule, or by changing the pH).
-
Boil the samples in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
Visualizations
Caption: Workflow of a typical this compound pull-down assay.
Caption: Hypothetical signaling pathway involving a this compound target protein.
References
- 1. Dealing with high background in IP | Abcam [abcam.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
KB05-SLF degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with KB05-SLF.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with KB05-SLF.
Problem: Inconsistent or No Degradation of Target Protein (FKBP12)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal KB05-SLF Concentration | Perform a dose-response experiment with a range of KB05-SLF concentrations (e.g., 0.1 µM to 10 µM). | Determine the optimal concentration for target degradation in your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. | Identify the time point of maximal target protein degradation. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., DCAF16 for nuclear FKBP12) in your cell model via Western blot or qPCR.[1] | Confirm the presence of the necessary cellular machinery for KB05-SLF activity. |
| Compound Instability | Prepare fresh stock solutions of KB05-SLF in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. | Ensure the potency of the compound is not compromised. |
| Cell Line Specificity | Test KB05-SLF in a different cell line known to be responsive (if available) to rule out cell-line-specific issues. | Determine if the lack of activity is specific to your chosen cell model. |
Experimental Workflow for Troubleshooting Inconsistent Degradation
Problem: Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High KB05-SLF Concentration | Lower the concentration of KB05-SLF to the minimum effective dose determined from your dose-response experiments. | Reduce off-target effects and toxicity while maintaining target degradation. |
| Broad Reactivity of the Scout Fragment | Use a non-electrophilic control compound, such as an analogue with an unreactive acetamide group instead of the acrylamide, to distinguish between covalent and non-covalent effects.[1] | Differentiate between targeted degradation and non-specific covalent modification effects. |
| Extended Incubation Time | Reduce the incubation time to the minimum required for target degradation. | Minimize the duration of cellular exposure to the reactive compound. |
| Proteasome Inhibition | Co-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the observed effects are due to proteasomal degradation.[1] | Verify that the protein loss is mediated by the ubiquitin-proteasome system. |
Frequently Asked Questions (FAQs)
1. What is KB05-SLF and what is its primary application?
KB05-SLF is an electrophilic PROTAC® (Proteolysis Targeting Chimera).[2] It is a bifunctional molecule used for the discovery of ligandable E3 ligases, which is a key area of interest in the field of targeted protein degradation (TPD).[2]
2. How does KB05-SLF work?
KB05-SLF has two main components: a synthetic ligand (SLF) that binds to the protein FKBP12, and an electrophilic "scout fragment" (an acrylamide) that can form a covalent bond with cysteine residues on proteins.[1][2] By bringing FKBP12 into proximity with an E3 ligase that has been engaged by the scout fragment, it can induce the ubiquitination and subsequent degradation of FKBP12.[2]
3. How should I store and handle KB05-SLF?
KB05-SLF is supplied as a powder and should be stored at -20°C. For experimental use, it is recommended to prepare fresh stock solutions in anhydrous DMSO and to minimize freeze-thaw cycles to prevent degradation.
4. What are the key experimental controls to use with KB05-SLF?
Due to the reactive nature of its scout fragment, several controls are essential:[2]
-
Non-electrophilic control: An analogue where the reactive acrylamide group is replaced with a non-reactive group to control for non-covalent effects.[1]
-
Proteasome inhibitor control: Co-treatment with an inhibitor like MG132 or MLN4924 to confirm degradation is proteasome-dependent.[1]
-
E3 ligase knockout/knockdown cells: To validate the involvement of a specific E3 ligase.
5. What is the molecular weight and chemical formula of KB05-SLF?
The molecular weight of KB05-SLF is 1056.04 g/mol , and its empirical formula is C₅₅H₆₇BrN₄O₁₂.[2]
Experimental Protocols
Protocol: Assessing KB05-SLF-Mediated Protein Degradation
-
Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of KB05-SLF in anhydrous DMSO. Serially dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of KB05-SLF (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a predetermined time (e.g., 8 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize protein levels for all samples, resolve by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein (e.g., FKBP12) and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify band intensities using densitometry. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.
Signaling Pathway of KB05-SLF Action
References
refining mass spectrometry parameters for KB-05 adducts
Technical Support Center: KB-05 Adduct Analysis
Welcome to the technical support center for mass spectrometry analysis of this compound adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are this compound adducts and why is mass spectrometry the preferred analysis method?
A: this compound adducts are covalent modifications of biological macromolecules (like proteins or DNA) by the reactive form of the compound this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for their analysis due to its high sensitivity and specificity. This technique allows for the precise measurement of the mass of the adducted molecule, helping to confirm the modification and identify the specific site of adduction.
Q2: What are the initial instrument settings I should consider for a novel compound like this compound?
A: For a novel compound, start with a general infusion of the this compound standard to determine its ionization efficiency. Electrospray ionization (ESI) is a common starting point for polar and high-molecular-weight compounds.[1] Begin with a broad scan range (e.g., m/z 100-2000) in both positive and negative ion modes to identify the precursor ion.[1] Key initial parameters to check include the choice of ionization technique (e.g., ESI, APCI), ion polarity, and ensuring the mass spectrometer is properly tuned and calibrated.[2]
Q3: How do I predict the mass of a potential this compound adduct?
A: To predict the mass, you need the molecular weight of this compound's reactive metabolite and the mass of the target amino acid or nucleotide. For example, if this compound (MW = 350 Da) forms a covalent bond with a cysteine residue (MW = 121 Da) and loses a leaving group (e.g., H₂O, MW = 18 Da) in the process, the expected mass shift would be 350 - 18 = +332 Da on the cysteine residue. The resulting adducted peptide's mass-to-charge ratio (m/z) will reflect this increase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: I am not detecting any signal for the this compound adduct. What should I check first?
A: If you are observing no peaks, the issue could be with the sample getting to the detector or the detector itself.[3]
-
Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and tuned.[2] Run a system suitability test with a known standard to confirm the instrument is functioning correctly.
-
Check Ionization and Spray Stability: Confirm that the ionization source is stable. For ESI, you can often visually inspect the spray to ensure it is consistent and not sputtering. An unstable spray can be caused by a clog.[4]
-
Sample Preparation: Re-evaluate your sample preparation. Ensure that the this compound adduct is stable under the extraction and storage conditions.[5] Consider if the adduct is being lost during cleanup steps.
-
Method Parameters: Double-check that the MS method is set to acquire the desired data.[4] Ensure the scan range includes the theoretical m/z of the adducted species.
Q5: The signal intensity for my this compound adduct is very low. How can I improve it?
A: Poor signal intensity is a common issue in mass spectrometry.[2]
-
Optimize Ionization Source Parameters: The choice of ionization technique can significantly impact signal intensity.[2] Systematically optimize parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[5][6][7]
-
Mobile Phase Composition: The mobile phase can be modified to improve ionization. For ESI in positive ion mode, adding a small amount of an acid like formic acid (e.g., 0.1%) can enhance protonation and increase the signal.[5][8]
-
Sample Concentration: The sample may be too dilute. If possible, try concentrating the sample. However, be aware that overly concentrated samples can lead to ion suppression.[2]
-
Reduce Matrix Effects: Components in the biological matrix can co-elute with your analyte and suppress its ionization.[9][10][11][12] Improving sample cleanup, for instance, by using solid-phase extraction (SPE), can mitigate these effects.[13]
Q6: I see a precursor ion, but the fragmentation (MS/MS) is poor or non-existent. What can I do?
A: Inefficient fragmentation can hinder the identification of the adduction site.
-
Optimize Collision Energy: The collision energy is a critical parameter for fragmentation. Perform a collision energy optimization experiment by ramping the energy across a range (e.g., 10-50 eV) to find the value that yields the most informative fragment ions.
-
Choose the Right Precursor Ion: If you observe multiple adduct forms (e.g., [M+H]⁺, [M+Na]⁺), select the most abundant and stable one for fragmentation. Protonated molecules ([M+H]⁺) often fragment more predictably than sodium adducts.[14]
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure is at the recommended level for your instrument.[15]
Q7: My results are inconsistent between runs. What could be the cause?
A: Lack of reproducibility can stem from several factors.
-
LC System Equilibration: Ensure the liquid chromatography system is fully equilibrated between injections. Insufficient equilibration can lead to shifts in retention time.[15]
-
Sample Stability: this compound adducts may be unstable. Prepare fresh samples and standards for each run to rule out degradation.[15]
-
Carryover: If a high-concentration sample is followed by a low-concentration one, carryover in the autosampler can be an issue. Run blank injections between samples to check for and reduce carryover.[4]
-
Instrument Drift: Mass spectrometers can experience performance drift. Regular calibration and tuning are essential to maintain consistent performance.[2]
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for this compound Adduct Screening
This protocol outlines a general method for screening protein digests for this compound adducts.
-
Sample Preparation (Bottom-Up Approach):
-
Excise the protein band of interest from a gel or use a purified protein solution.
-
Perform in-solution or in-gel digestion using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.
-
Reconstitute the dried peptides in a solution compatible with LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
MS1 Scan Range: m/z 300-1800.
-
MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) or a calculated value based on the precursor's m/z and charge state.
-
Data Presentation: Optimizing MS Parameters
The following table summarizes a hypothetical optimization of key ESI source parameters for a this compound adducted peptide.
| Parameter | Setting 1 | Setting 2 (Optimized) | Setting 3 | Rationale for Optimization |
| Capillary Voltage | 3.0 kV | 3.5 kV | 4.0 kV | Maximized precursor ion intensity without causing in-source fragmentation. |
| Nebulizer Gas | 30 psi | 40 psi | 50 psi | Improved desolvation and droplet formation, leading to a more stable signal.[6] |
| Drying Gas Flow | 8 L/min | 10 L/min | 12 L/min | Enhanced solvent evaporation, which is crucial for efficient ionization.[6] |
| Drying Gas Temp. | 250 °C | 300 °C | 350 °C | Optimized for efficient desolvation without causing thermal degradation of the adduct.[6] |
Visualizations
Caption: Workflow for identifying this compound protein adducts.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing Cell Permeability of KB05-SLF
This technical support center is designed for researchers, scientists, and drug development professionals working with KB05-SLF, an electrophilic PROTAC for the discovery of ligandable E3 ligases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is KB05-SLF and why is cell permeability a potential issue?
A1: KB05-SLF is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to identify novel E3 ligases. It consists of a ligand for the FKBP12 protein and an electrophilic "scout" fragment that can covalently bind to cysteine residues on proteins.[1] Like many PROTACs, KB05-SLF is a relatively large molecule, which can often lead to challenges in crossing the cell membrane to reach its intracellular targets.[2][3] Poor cell permeability can result in low intracellular concentrations and consequently, reduced efficacy in cell-based assays.
Q2: How can I assess the cell permeability of my KB05-SLF analog?
A2: Several standard assays can be used to quantify cell permeability. The choice of assay depends on the specific information you need, such as whether you want to assess passive diffusion or include the effects of active transport. Common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assays, and Madin-Darby Canine Kidney (MDCK) cell-based assays.[4][5][6] These assays provide a quantitative measure of permeability, typically as an apparent permeability coefficient (Papp).
Q3: My KB05-SLF analog shows low permeability in a PAMPA assay. What are the likely reasons?
A3: A low Papp value in a PAMPA assay, which primarily measures passive diffusion, suggests that the physicochemical properties of your KB05-SLF analog are not optimal for traversing the lipid bilayer.[2] Common contributing factors for large molecules include:
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion.[3]
-
High Polar Surface Area (PSA): A large number of polar atoms can hinder passage through the hydrophobic core of the cell membrane.
-
High Number of Hydrogen Bond Donors (HBDs): Molecules with many HBDs tend to have a higher energy barrier for desolvation before entering the lipid membrane.[7]
Q4: What strategies can I employ to improve the cell permeability of KB05-SLF derivatives?
A4: Improving the cell permeability of a large molecule like a PROTAC often involves a multi-pronged approach:
-
Chemical Modification:
-
Reduce Hydrogen Bonding: Masking polar functional groups, such as through N-methylation, can decrease the number of hydrogen bond donors and improve permeability.[8][9]
-
Optimize Lipophilicity (LogP): Systematically modifying the linker or non-critical regions of the molecule to achieve an optimal balance between lipophilicity and aqueous solubility can enhance permeability.
-
Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form internal hydrogen bonds can shield polar groups, effectively reducing the molecule's polarity and improving its ability to cross the cell membrane.[8][9]
-
-
Formulation Strategies:
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when optimizing KB05-SLF cell permeability.
Problem 1: Low Apparent Permeability (Papp) in Caco-2/MDCK Assays
| Possible Cause | Suggested Solution |
| High Efflux Ratio: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). | 1. Perform a bidirectional Caco-2/MDCK assay to determine the efflux ratio. 2. If the efflux ratio is high, consider co-incubation with known efflux pump inhibitors (e.g., verapamil for P-gp). 3. Redesign the KB05-SLF analog to reduce its affinity for efflux transporters. |
| Poor Passive Permeability: The molecule's physicochemical properties are unfavorable for crossing the cell membrane. | 1. Refer to the chemical modification strategies in the FAQs (Q4). 2. Systematically modify the linker to be more hydrophobic or shorter.[5] 3. Consider replacing polar functional groups with bioisosteres that have lower polarity. |
| Low Intracellular Stability: The compound is rapidly metabolized within the cells. | 1. Analyze the compound concentration in the cell lysate over time using LC-MS/MS to assess metabolic stability. 2. If instability is confirmed, modify the metabolically labile sites of the molecule. |
Problem 2: Inconsistent Permeability Results Between Assays
| Possible Cause | Suggested Solution |
| Different Assay Principles: PAMPA measures only passive diffusion, while Caco-2/MDCK assays include both passive and active transport. | 1. This is an expected outcome if your compound is a substrate for transporters. 2. Use a combination of assays to build a comprehensive permeability profile. For example, a high PAMPA Papp and low Caco-2 Papp may indicate efflux. |
| Experimental Variability: Inconsistent cell monolayer integrity, incorrect buffer pH, or inaccurate compound quantification. | 1. Routinely check the integrity of cell monolayers using TEER (Trans-Epithelial Electrical Resistance) measurements. 2. Ensure all buffers are at the correct physiological pH. 3. Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant biological matrix. |
Quantitative Data Summary
The following tables provide hypothetical data for different KB05-SLF analogs to illustrate how permeability data can be presented and interpreted.
Table 1: Physicochemical Properties and PAMPA Permeability of KB05-SLF Analogs
| Compound ID | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | PAMPA Papp (10-6 cm/s) |
| KB05-SLF-01 | 850 | 4.2 | 180 | 5 | 0.8 |
| KB05-SLF-02 | 820 | 4.8 | 160 | 3 | 2.5 |
| KB05-SLF-03 | 880 | 3.5 | 200 | 6 | 0.3 |
| KB05-SLF-04 | 835 | 4.5 | 170 | 4 | 1.5 |
Table 2: Bidirectional Caco-2 Permeability of Selected KB05-SLF Analogs
| Compound ID | Papp (A to B) (10-6 cm/s) | Papp (B to A) (10-6 cm/s) | Efflux Ratio (B to A) / (A to B) |
| KB05-SLF-01 | 0.5 | 2.5 | 5.0 |
| KB05-SLF-02 | 2.1 | 2.3 | 1.1 |
| KB05-SLF-04 | 1.2 | 4.8 | 4.0 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate: Prepare a stock solution of the test compound in DMSO and dilute it with a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Coating the PAMPA Plate: Coat the filter of the 96-well PAMPA plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Assembling the PAMPA Sandwich: Place the lipid-coated PAMPA plate onto the acceptor plate.
-
Adding the Compound: Add the compound solution from the donor plate to the wells of the PAMPA plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) * (VD + VA)) / (VD * CD(0))) Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and CD(0) is the initial compound concentration in the donor well.
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer. This typically takes about 21 days.
-
Monolayer Integrity Check: Measure the Trans-Epithelial Electrical Resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Apical to Basolateral (A to B) Permeability:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points.
-
-
Basolateral to Apical (B to A) Permeability:
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the apical compartment at various time points.
-
-
Quantification: Determine the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Visualizations
Caption: Experimental workflow for optimizing KB05-SLF cell permeability.
References
- 1. KB05-SLF | 2384184-43-2 [sigmaaldrich.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating Drug Targets: A Guide to Genetic Approaches
A Note on KB-05: As of late 2025, publicly available scientific literature does not specify the biological target(s) of the electrophilic fragment molecule this compound. This compound is primarily described as a tool for chemical proteomic screening to identify novel druggable sites. Without a defined target, a direct comparison guide for validating "this compound targets" cannot be compiled.
However, the principles of target validation are universal. This guide provides a comprehensive overview of how to validate a hypothetical drug target, "Target-X," using established genetic approaches. The methodologies, data presentation formats, and workflows described herein can be adapted once a specific target for a compound like this compound is identified.
The Critical Role of Target Validation
Target validation is a crucial step in drug discovery, confirming that modulating a specific biological molecule (the target) will have the desired therapeutic effect on a disease's pathophysiology.[1] Genetic methods are powerful tools for this purpose, as they directly manipulate the gene encoding the target to observe the resulting phenotype, thereby establishing a causal link between the target and the disease.[1][2] Employing robust genetic validation can significantly increase the probability of success in the drug development pipeline.[3]
Comparison of Genetic Target Validation Methods
Genetic validation typically involves reducing or eliminating the expression of the target gene to mimic the effect of an inhibitory drug. The two most common and powerful techniques for this are RNA interference (RNAi) and CRISPR-Cas9 gene editing.
| Feature | RNA Interference (siRNA/shRNA) | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation. | Permanent gene disruption via DNA double-strand breaks and error-prone repair. |
| Effect | Transient or stable "knockdown" of gene expression. | Permanent "knockout" of the gene. |
| Off-Target Effects | Can occur due to partial sequence homology. | Can occur; requires careful guide RNA design and validation. |
| Efficiency | Variable knockdown efficiency depending on cell type and reagents. | Typically high efficiency, leading to complete loss of function. |
| Use Case | Ideal for studying the effects of transient inhibition and for targets where complete knockout is lethal. | The gold standard for definitive validation of a target's role in a disease model.[1][4] |
Experimental Protocols for Target Validation
Below are generalized protocols for key genetic validation experiments.
Target-X Knockdown using siRNA in Cancer Cell Line (e.g., A549)
Objective: To transiently reduce the expression of Target-X and assess the impact on cell viability.
Methodology:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
On Day 1, seed 5 x 10^4 cells per well in a 24-well plate.
-
On Day 2, when cells are 50-60% confluent, prepare the transfection complexes. For each well, dilute 20 pmol of Target-X specific siRNA or a non-targeting control siRNA into 50 µL of Opti-MEM. In a separate tube, dilute 1 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 100 µL of the complex to each well.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Western Blot: Lyse a subset of cells to extract proteins. Perform a Western blot to confirm the reduction of Target-X protein levels.
-
Cell Viability Assay: Use a reagent like CellTiter-Glo to measure ATP levels, which correlate with the number of viable cells.
-
Target-X Knockout using CRISPR-Cas9 in a Stable Cell Line
Objective: To permanently eliminate the expression of Target-X and evaluate the long-term effects on a disease-relevant phenotype.
Methodology:
-
Guide RNA Design: Design and synthesize two to three single guide RNAs (sgRNAs) targeting early exons of the Target-X gene to induce frameshift mutations.
-
Lentiviral Production: Co-transfect HEK293T cells with a lentiviral vector expressing Cas9 and the selected sgRNA, along with packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells (e.g., a patient-derived cell line) with the lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Selection: Select transduced cells using an appropriate antibiotic (e.g., puromycin) encoded by the lentiviral vector.
-
Clonal Expansion: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to grow clonal populations.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.
-
Western Blot: Confirm the complete absence of Target-X protein expression in the clonal populations.
-
-
Phenotypic Assays: Use the validated knockout clones in relevant functional assays (e.g., cell migration, drug sensitivity, etc.).
Quantitative Data Summary
Data from validation experiments should be presented clearly to allow for straightforward interpretation.
Table 1: Effect of Target-X Knockdown on Cell Viability
| Condition | Target-X Protein Level (% of Control) | Cell Viability (% of Control) | P-value |
| Non-Targeting Control siRNA | 100 ± 8 | 100 ± 5 | - |
| Target-X siRNA #1 | 18 ± 5 | 55 ± 6 | <0.001 |
| Target-X siRNA #2 | 25 ± 7 | 62 ± 8 | <0.001 |
| Alternative Target siRNA | 95 ± 10 | 98 ± 7 | >0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Target-X Inhibitor vs. Genetic Knockout
| Condition | Cell Proliferation (Fold Change) | Apoptosis Rate (%) |
| Untreated Wild-Type | 4.5 ± 0.4 | 3.1 ± 0.8 |
| Vehicle Control | 4.3 ± 0.5 | 3.5 ± 1.0 |
| Target-X Inhibitor (10 µM) | 1.2 ± 0.2 | 25.6 ± 3.2 |
| Target-X CRISPR KO Clone | 1.1 ± 0.3 | 28.9 ± 4.1 |
Data demonstrate that the pharmacological inhibition of Target-X phenocopies the genetic knockout, providing strong evidence for on-target activity.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for target validation using CRISPR-Cas9.
Caption: A hypothetical signaling cascade involving the kinase "Target-X".
References
A Comparative Guide to Electrophilic Fragments: Profiling KB-05 and Alternatives in Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with covalent inhibitors emerging as a powerful modality for achieving high potency and prolonged therapeutic effects. At the heart of this approach lies the strategic selection of electrophilic fragments, small, reactive molecules that can form a stable covalent bond with a target protein, often a cysteine residue. This guide provides a comprehensive comparison of the electrophilic fragment KB-05 with other commonly employed electrophilic fragments, offering insights into their relative performance, supported by experimental data and detailed methodologies.
Introduction to Electrophilic Fragments
Electrophilic fragments are a cornerstone of fragment-based drug discovery (FBDD) for developing targeted covalent inhibitors. These fragments typically consist of a recognition element and a reactive "warhead" that forms a covalent bond with a nucleophilic amino acid residue on the target protein. The choice of warhead is critical, as it dictates the fragment's reactivity, selectivity, and overall suitability for a given drug discovery campaign.
This compound is an electrophilic fragment featuring an acrylamide warhead, a class of soft electrophiles known for their moderate reactivity. It is frequently used in chemoproteomic screening studies to identify "ligandable" cysteines within the proteome. A common comparator for this compound is KB-02, which possesses a more reactive α-chloroacetamide warhead. The differential reactivity of these and other electrophilic fragments allows for the exploration of a wider range of the proteome and the identification of novel therapeutic targets.
Comparative Data of Electrophilic Fragments
The following tables summarize key performance metrics for this compound and a selection of other electrophilic fragments, categorized by their warhead chemistry. The data is compiled from various high-throughput screening and proteomic studies.
Table 1: Thiol Reactivity of Common Electrophilic Warheads
| Warhead Class | Representative Fragment | Relative Reactivity vs. Acrylamide | Promiscuity | Key Characteristics |
| Acrylamide | This compound | 1x (Baseline) | Low to Moderate | Mild electrophile, good for initial screening to identify reactive cysteines. |
| Chloroacetamide | KB-02 | ~10-100x higher | Moderate to High | More reactive than acrylamides, can label less nucleophilic cysteines. |
| Vinyl Sulfonamide | VS-1 | Variable | Moderate | Reactivity can be tuned by substituents. |
| Cyanoacrylamide | CA-1 | Variable (often reversible) | Low | Can form reversible covalent bonds, useful for kinetic studies. |
| Iodoacetamide | IA-1 | >100x higher | High | Highly reactive, often used as a positive control for cysteine labeling. |
Note: Relative reactivity is an approximation based on qualitative and quantitative data from multiple studies and can be influenced by the specific molecular scaffold of the fragment.
Table 2: Hit Rates of Electrophilic Fragments in Protein Screening
| Fragment | Warhead | Target Protein(s) | Screening Method | Hit Rate (%) | Reference |
| This compound | Acrylamide | Human Proteome | DIA-based Proteomics | Not explicitly stated, but labels a distinct set of proteins compared to KB-02. | [1] |
| KB-02 | Chloroacetamide | Human Proteome | DIA-based Proteomics | Not explicitly stated, but labels a distinct set of proteins compared to this compound. | [1] |
| Acrylamide Library | Acrylamide | 10 Cysteine-containing proteins | Intact Protein MS | 0.2 - 4 | [2] |
| Chloroacetamide Library | Chloroacetamide | 10 Cysteine-containing proteins | Intact Protein MS | 0.2 - 4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used in the characterization and comparison of electrophilic fragments.
Protocol 1: High-Throughput Thiol Reactivity Assay
This assay measures the intrinsic reactivity of electrophilic fragments towards a model thiol, providing a baseline for their reactivity.
Materials:
-
Electrophilic fragment library
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a stock solution of the electrophilic fragment in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add TCEP to the wells to reduce DTNB.
-
Add DTNB to the wells. The solution will turn yellow due to the formation of 2-nitro-5-thiobenzoate (TNB²⁻).
-
Add the electrophilic fragment to initiate the reaction.
-
Immediately place the plate in the plate reader and measure the decrease in absorbance at 412 nm over time as the electrophile reacts with TNB²⁻.
-
Calculate the second-order rate constant (k) as a measure of reactivity.
Protocol 2: Intact Protein Mass Spectrometry for Hit Identification
This method directly identifies covalent binding of fragments to a target protein by measuring the mass shift.
Materials:
-
Purified target protein
-
Electrophilic fragment library
-
Incubation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the purified target protein with individual or pooled electrophilic fragments at a defined concentration and time (e.g., 100 µM fragment with 10 µM protein for 1 hour at room temperature).
-
Desalt the protein-fragment mixture to remove unreacted fragments and buffer components.
-
Inject the desalted sample into the LC-MS system.
-
Acquire the mass spectrum of the intact protein.
-
Analyze the spectra for a mass increase corresponding to the molecular weight of the bound fragment. The percentage of labeled protein can also be quantified.
Protocol 3: Data-Independent Acquisition (DIA) based Quantitative Chemical Proteomics
This powerful technique allows for the unbiased, proteome-wide identification and quantification of fragment-cysteine interactions in a cellular context.
Materials:
-
Cell culture reagents
-
Electrophilic fragment (e.g., this compound)
-
Lysis buffer
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system capable of DIA
Procedure:
-
Treat cultured cells with the electrophilic fragment or vehicle control (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Reduce and alkylate the protein lysates with DTT and IAA, respectively.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS using a DIA method.
-
Process the DIA data using specialized software to identify and quantify peptides that show reduced labeling by IAA in the fragment-treated sample, indicating covalent modification by the fragment.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathway concepts relevant to the use of electrophilic fragments.
References
A Comparative Guide to E3 Ligase Profiling: The Covalent Approach of KB05-SLF Versus Traditional PROTACs
For researchers, scientists, and drug development professionals, the ability to selectively induce protein degradation has opened new avenues for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful tool to achieve this by hijacking the cell's natural protein disposal machinery. A key challenge in the field is the limited repertoire of E3 ubiquitin ligases that can be effectively recruited by conventional PROTACs. This guide provides a comparative analysis of KB05-SLF, a covalent electrophilic PROTAC, against traditional non-covalent PROTACs for the purpose of E3 ligase profiling and targeted protein degradation.
This comparison will delve into the performance of these molecules, supported by experimental data, and provide detailed methodologies for key experiments.
Unveiling New Degradation Pathways with Covalent Chemistry
Traditional PROTACs typically form a ternary complex with the target protein and an E3 ligase through reversible, non-covalent interactions. While highly effective, the majority of these PROTACs rely on a small subset of well-characterized E3 ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL).
KB05-SLF represents a distinct strategy for E3 ligase engagement. It is an electrophilic PROTAC designed to covalently modify cysteine residues on E3 ligases. This approach allows for the "scouting" of novel E3 ligases that may not be amenable to recruitment by traditional non-covalent binders. KB05-SLF is part of a series of molecules, including KB02-SLF and KB03-SLF, which were developed to explore this covalent targeting strategy. These molecules consist of a ligand for the FK506 binding protein 12 (FKBP12), a widely used model protein, linked to a cysteine-reactive electrophilic "scout" fragment.
Performance Comparison: A Tale of Two Mechanisms
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation achieved (Dmax). While KB05-SLF itself was found to be ineffective at inducing the degradation of its target protein, FKBP12, its close analog, KB02-SLF, successfully demonstrated the potential of the covalent approach.
A seminal study by Zhang et al. (2019) revealed that KB02-SLF promotes the degradation of nuclear-localized FKBP12 by covalently engaging the E3 ligase DCAF16. In contrast, KB03-SLF and KB05-SLF did not induce degradation under the tested conditions. This highlights the specific nature of the covalent interaction required for productive ternary complex formation and subsequent degradation.
To provide a clear comparison, the following table summarizes the performance of these electrophilic PROTACs alongside representative data for traditional FKBP12-targeting PROTACs that recruit CRBN and VHL.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| KB02-SLF | DCAF16 (covalent) | Nuclear FKBP12 | ~1-2 µM | >80% | HEK293T | [1][2][3] |
| KB03-SLF | N/A (ineffective) | Nuclear FKBP12 | No degradation observed | N/A | HEK293T | [1] |
| KB05-SLF | N/A (ineffective) | Nuclear FKBP12 | No degradation observed | N/A | HEK293T | [1] |
| Representative CRBN-recruiting PROTAC | CRBN (non-covalent) | FKBP12 | Nanomolar range (e.g., <100 nM) | >90% | Various | (Representative data) |
| Representative VHL-recruiting PROTAC | VHL (non-covalent) | FKBP12 | Nanomolar range (e.g., <100 nM) | >90% | Various | (Representative data) |
Note: The DC50 and Dmax values for CRBN and VHL-recruiting PROTACs are representative values from the literature for efficient degraders and can vary depending on the specific molecule and experimental conditions.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison of the different PROTAC approaches.
Caption: Signaling pathways for covalent and non-covalent PROTACs.
Caption: Workflow for identifying novel E3 ligases using covalent PROTACs.
Caption: Comparison of covalent and non-covalent PROTACs.
Experimental Protocols
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T cells stably expressing FLAG-tagged FKBP12).
-
PROTACs of interest (KB05-SLF, KB02-SLF, etc.) and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-FLAG antibody).
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-vinculin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control for the desired time period (e.g., 8 or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Chemical Proteomics for E3 Ligase Identification (Competitive Activity-Based Protein Profiling - ABPP)
This protocol outlines a general workflow to identify the E3 ligase that is covalently modified by an electrophilic PROTAC.
Materials:
-
Cells of interest (e.g., HEK293T).
-
Electrophilic PROTAC (e.g., KB02-SLF).
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne).
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads.
-
Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin).
-
LC-MS/MS instrument and software for data analysis.
Procedure:
-
Competitive Labeling in Cells:
-
Treat cells with the electrophilic PROTAC (e.g., KB02-SLF) or vehicle control (DMSO) for a specific time.
-
Lyse the cells under denaturing conditions.
-
Treat the lysates with the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that were not modified by the PROTAC.
-
-
Click Chemistry and Enrichment:
-
Perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
-
Proteomics Sample Preparation:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in both the PROTAC-treated and vehicle-treated samples.
-
Proteins that show a significant decrease in labeling by the reporter probe in the presence of the electrophilic PROTAC are considered potential targets of the PROTAC. The E3 ligase responsible for the degradation will be among these identified proteins. Further validation through genetic methods like CRISPR-Cas9 knockout or siRNA knockdown is then required to confirm its role.
-
Conclusion
The development of electrophilic PROTACs like KB05-SLF and its active counterpart KB02-SLF has expanded the toolbox for targeted protein degradation and E3 ligase discovery. While traditional non-covalent PROTACs offer high potency for a limited set of E3 ligases, the covalent approach provides a powerful method for profiling and identifying novel E3 ligases, thereby broadening the scope of the "degradable" proteome. The choice between these strategies will depend on the specific research goal: leveraging well-established pathways for rapid degradation of a known target or exploring new biological space to uncover previously inaccessible therapeutic opportunities. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making these critical decisions in the dynamic field of targeted protein degradation.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Validating KB-05 Protein Interactions: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of orthogonal methods to validate interactions with the novel protein KB-05, complete with experimental data summaries and detailed protocols.
The initial discovery of a potential interaction between this compound and its binding partners, often identified through high-throughput screening methods, requires rigorous validation using independent techniques. Orthogonal methods, which rely on different physical principles, are essential to minimize false positives and provide a comprehensive understanding of the interaction's nature, affinity, and cellular context. This guide explores several widely-used orthogonal approaches for confirming the interaction between this compound and a hypothetical partner, Protein X.
Comparative Analysis of Orthogonal Methods for this compound Interaction Validation
The choice of validation method depends on the specific research question, such as whether to confirm a direct interaction, determine binding kinetics, or visualize the interaction within a cellular environment. The following table summarizes the quantitative data and key characteristics of several powerful orthogonal techniques.
| Method | Interaction Type | Quantitative Data | Throughput | Cellular Context | Key Advantages |
| Co-immunoprecipitation (Co-IP) | Indirect (in vivo) | Relative abundance | Low to Medium | In vivo / In situ | Captures interactions in a native cellular environment.[1][2] |
| Yeast Two-Hybrid (Y2H) | Direct (in vivo) | Reporter gene expression (qualitative/semi-quantitative) | High | In vivo (Yeast) | Suitable for large-scale screening of interacting partners.[3] |
| Surface Plasmon Resonance (SPR) | Direct (in vitro) | Binding affinity (KD), kinetics (ka, kd) | Low to Medium | In vitro | Provides real-time, label-free kinetic and affinity data.[4][5][6] |
| Biolayer Interferometry (BLI) | Direct (in vitro) | Binding affinity (KD), kinetics (ka, kd) | High | In vitro | High-throughput, real-time analysis of binding kinetics.[7][8][9] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Indirect (in vivo) | Protein abundance (spectral counts, intensity) | High | In vivo | Identifies components of protein complexes on a proteome-wide scale.[10][11] |
| Proximity Ligation Assay (PLA) | In situ | Quantification of interaction events (fluorescent spots) | Medium | In situ | Visualizes and quantifies protein interactions in their native cellular context.[12][13][14][15][16] |
| Far-Western Blotting | Direct (in vitro) | Signal intensity (qualitative/semi-quantitative) | Low | In vitro | Detects direct protein-protein interactions without the need for antibodies against the prey protein.[17][18][19][20] |
Experimental Protocols for Key Validation Techniques
Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are protocols for three commonly employed orthogonal methods to confirm the interaction between this compound and Protein X.
Co-immunoprecipitation (Co-IP)
This technique is used to determine if this compound and Protein X interact within a cellular lysate.[1][2][21][22]
-
Cell Lysis:
-
Culture cells expressing both this compound and Protein X.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge or use a magnetic rack to collect the beads, and discard them. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to this compound to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to this compound.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Collect the beads by centrifugation or with a magnetic rack.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Protein X to detect its presence in the immunoprecipitated complex.
-
A band corresponding to the molecular weight of Protein X indicates an interaction with this compound.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to quantify the kinetics and affinity of the direct interaction between purified this compound and Protein X.[4][5][6][23]
-
Immobilization of Ligand:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified this compound (the ligand) in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface to covalently immobilize it via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis of Analyte:
-
Prepare a series of dilutions of purified Protein X (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Protein X over the sensor surface containing the immobilized this compound. A reference flow cell without immobilized this compound should be used to subtract non-specific binding.
-
Monitor the change in the refractive index in real-time as Protein X associates with and dissociates from this compound. This is recorded as a sensorgram.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value represents the binding affinity of the interaction.
-
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method to detect direct binary protein interactions in a eukaryotic host.[3][24][25][26]
-
Plasmid Construction:
-
Clone the coding sequence of this compound into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Clone the coding sequence of Protein X into a "prey" vector, fusing it to an activation domain (AD) of the same transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with both the bait (DBD-KB-05) and prey (AD-Protein X) plasmids.
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Plate the yeast colonies containing both plasmids on a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain inhibitors of leaky reporter gene expression (e.g., 3-AT).
-
Growth on this highly selective medium indicates that the bait and prey proteins are interacting, which reconstitutes the transcription factor and activates the expression of the reporter genes (e.g., HIS3, ADE2).
-
-
Confirmation and Controls:
-
Perform a β-galactosidase assay as an additional reporter gene confirmation.
-
Include appropriate negative controls, such as co-transforming the bait with an empty prey vector and the prey with an empty bait vector, to ensure that neither protein alone can activate the reporter genes. A positive control with known interacting proteins should also be included.[26]
-
Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing experimental designs and biological processes. The following diagrams, generated using the DOT language, illustrate a logical workflow for validating this compound protein interactions and a hypothetical signaling pathway involving this compound.
Caption: Workflow for the orthogonal validation of the this compound and Protein X interaction.
Caption: Hypothetical signaling pathway involving the this compound and Protein X interaction.
By employing a combination of these orthogonal methods, researchers can confidently validate the interaction between this compound and its binding partners, paving the way for a deeper understanding of its biological function and its potential as a drug target.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 8. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. fiveable.me [fiveable.me]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. The "in situ" proximity ligation assay to probe protein-protein interactions in intact tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Proximity Ligation Assays (PLA) Work [sigmaaldrich.com]
- 16. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 17. Far Western [krauselab.ccbr.utoronto.ca]
- 18. mybiosource.com [mybiosource.com]
- 19. Far-Western Blotting protocol_çç©æ¢ç´¢ [biodiscover.com]
- 20. Results for "Far-Western Blot" | Springer Nature Experiments [experiments.springernature.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. nicoyalife.com [nicoyalife.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Comparing Cysteine Reactivity of Acrylamide-Based Covalent Inhibitors
Introduction: In the field of targeted covalent inhibitors (TCIs), understanding the reactivity of an electrophilic warhead with its target cysteine residues is paramount for developing potent and selective therapeutics. While specific quantitative data for a compound designated "KB-05" is not extensively available in public literature, it has been described as a highly reactive scout fragment featuring an acrylamide warhead. This guide provides a comprehensive framework for the comparative analysis of a representative acrylamide-based inhibitor, herein referred to as this compound, with different cysteine residues. Such analysis is critical for predicting on-target efficacy and potential off-target effects, which are key considerations in drug development.[1][2][3]
The selectivity of a covalent inhibitor does not solely depend on the intrinsic reactivity of its warhead, but is significantly influenced by the non-covalent binding interactions between the inhibitor scaffold and the target protein.[2] These initial binding events position the electrophilic warhead to react with a nearby cysteine. The subsequent covalent bond formation is then governed by the specific characteristics of that cysteine residue.
Factors Influencing Differential Cysteine Reactivity
The reactivity of an acrylamide warhead with a specific cysteine residue is not uniform across the proteome. Several key factors related to the cysteine's local environment dictate the rate and likelihood of covalent bond formation.[4][5]
-
Intrinsic Nucleophilicity (pKa): The primary determinant of a cysteine's reactivity is the pKa of its thiol group. The deprotonated thiolate form is the active nucleophile that attacks the electrophilic warhead.[5] A lower pKa means a higher population of the more reactive thiolate at physiological pH, leading to a faster reaction rate. The protein environment, including nearby basic or acidic residues, can significantly modulate a cysteine's pKa.[5][6]
-
Solvent Accessibility and Steric Hindrance: For a reaction to occur, the inhibitor must be able to physically access the cysteine residue. Cysteines buried within the protein structure or shielded by bulky neighboring residues will exhibit lower reactivity, regardless of their intrinsic nucleophilicity. The geometry of the binding pocket and the angle of attack also play a crucial role in facilitating the covalent reaction.[2][7]
-
Local Protein Environment: The microenvironment surrounding the cysteine can greatly influence reactivity. Electrostatic interactions, such as the presence of nearby positive charges, can stabilize the negatively charged thiolate, enhancing its reactivity.[4] Conversely, negative charges can create repulsion and reduce stability.[4] The formation of productive complexes through hydrophobic or electrostatic interactions between the inhibitor and the protein can also confer exceptional reactivity.[5]
Comparative Data on Cysteine Reactivity Factors
The following table summarizes the key factors influencing the reactivity of a hypothetical acrylamide-based inhibitor like this compound with different cysteine residues.
| Target Protein | Cysteine Residue | pKa of Thiol | Solvent Accessibility | Local Environment Characteristics | Expected Reactivity with this compound |
| Kinase A | Cys-100 | Low (~6.5) | High | Pocket with basic residues (e.g., Lys, Arg) nearby, stabilizing thiolate. | High |
| Phosphatase B | Cys-250 (Catalytic) | Very Low (~5.5) | Partially Occluded | Highly favorable electrostatic environment for nucleophilicity. | Moderate to High (Depends on scaffold binding) |
| Structural Protein C | Cys-50 | Normal (~8.5) | Buried | Non-polar, hydrophobic pocket. | Very Low |
| Kinase A | Cys-300 | Normal (~8.5) | High | Exposed on a flexible loop with no stabilizing interactions. | Low to Moderate |
| Non-target Protein D | Cys-75 | Low (~7.0) | High | Accessible surface residue. | High (Potential Off-Target) |
Experimental Protocols for Assessing Cysteine Reactivity
A definitive comparative analysis requires robust experimental data. Chemoproteomic strategies, particularly activity-based protein profiling (ABPP), are powerful tools for globally mapping the reactivity and selectivity of covalent inhibitors in native biological systems.[1][8][9]
Protocol: Proteome-Wide Cysteine Reactivity Profiling via isoTOP-ABPP
This protocol allows for the quantitative comparison of the reactivity of thousands of cysteines in response to treatment with a covalent inhibitor like this compound.
-
Cell Culture and Lysis:
-
Culture human cells (e.g., HEK293T, Ramos) to ~80% confluency.
-
Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., Triton X-100-based lysis buffer) to prepare the proteome.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Inhibitor Treatment:
-
Divide the cell lysate into multiple aliquots.
-
Treat the aliquots with varying concentrations of the covalent inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for covalent modification of target cysteines.
-
-
Cysteine Labeling with Iodoacetamide Probe:
-
To the treated lysates, add a cysteine-reactive probe, such as an alkyne-functionalized iodoacetamide (IA-alkyne). This probe labels the remaining, un-liganded reactive cysteines.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry and Enrichment:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin tag (e.g., Biotin-azide) to the alkyne-modified cysteines.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
On-Bead Digestion and Isobaric Tagging:
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Resuspend the beads in a digestion buffer and reduce/alkylate the proteins (e.g., with DTT and iodoacetamide).
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the resulting peptides from each experimental condition (different inhibitor concentrations) with distinct tandem mass tags (TMT) or other isobaric labels.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the complex peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides, allowing for both identification of the cysteine-containing peptide and quantification of the reporter ions from the isobaric tags.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of each cysteine-containing peptide across the different treatment conditions.
-
A decrease in the signal for a specific cysteine peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has reacted with that cysteine, preventing its labeling by the IA-alkyne probe.
-
The dose-dependent decrease in signal can be used to determine the potency (e.g., IC50) of the inhibitor for each specific cysteine across the proteome.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex relationships in covalent inhibitor analysis.
Caption: Covalent modification of a cysteine by an acrylamide warhead.
Caption: Experimental workflow for isoTOP-ABPP analysis.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteome-Wide Profiling of the Covalent-Druggable Cysteines with a Structure-Based Deep Graph Learning Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Protein Cysteine Reactivity | Encyclopedia MDPI [encyclopedia.pub]
- 6. chimia.ch [chimia.ch]
- 7. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KB-05 Results with Independent Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of primary screening results obtained with KB-05, an electrophilic fragment molecule utilized in chemical proteomics for the discovery of ligandable cysteines on proteins. The objective is to ensure the reliability and reproducibility of initial findings through orthogonal, independent assays before committing to more extensive drug development efforts.
Primary Screening with this compound: An Overview
This compound is employed in chemoproteomic screens to identify proteins that are covalently modified by the fragment on cysteine residues. This interaction can modulate the protein's function, stability, or interactions with other cellular components. A typical primary screen with this compound might yield a list of "hits" – proteins that show significant engagement with the molecule. For the purpose of this guide, we will consider a hypothetical primary screening result where this compound was found to interact with and decrease the cellular levels of Mediator subunit 23 (MED23) and Bobby sox homolog (BBX).
Table 1: Hypothetical Primary Screening Results for this compound
| Target Protein | Interaction Site | Observed Effect | Method |
| MED23 | Cysteine residue | Decreased protein level | Quantitative Chemical Proteomics |
| BBX | Cysteine residue | Decreased protein level | Quantitative Chemical Proteomics |
Independent Assays for Cross-Validation
The following independent assays are crucial for validating the hypothetical primary screening results of this compound. These assays are designed to confirm the protein-fragment interaction and the observed cellular effects through different technical principles.
Confirmation of Target Engagement
It is essential to confirm that this compound directly binds to the identified target proteins.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics between this compound and purified MED23 or BBX protein. A concentration-dependent binding response would confirm a direct interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction between this compound and the target protein.
Validation of Cellular Effects
The observed decrease in MED23 and BBX protein levels needs to be confirmed using established molecular biology techniques.
-
HeLa cells treated with varying concentrations of this compound would be lysed, and the protein levels of MED23 and BBX would be assessed by Western blotting using specific antibodies. A dose-dependent decrease in the protein bands would validate the primary screening result.
-
To determine if the decrease in protein levels is due to transcriptional repression, qRT-PCR can be performed on RNA extracted from this compound-treated cells. If mRNA levels of MED23 and BBX remain unchanged, it suggests that the effect of this compound is post-transcriptional, likely through promoting protein degradation.
Table 2: Comparison of Validation Assays
| Assay | Principle | Information Provided | Advantage |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | Binding affinity ( |
Benchmarking E3 Ligase Ligand Performance: A Comparative Guide for Researchers
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive comparison of the electrophilic PROTAC KB05-SLF, a tool for E3 ligase discovery, against established E3 ligase ligands used in conventional PROTAC development. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in navigating the expanding landscape of targeted protein degradation.
Introduction to PROTACs and E3 Ligase Ligands
PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex, consisting of the POI, the PROTAC, and an E3 ligase, triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] The most prominent among these are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][4]
KB05-SLF: A Tool for E3 Ligase Discovery
KB05-SLF is a bifunctional tool compound designed not for targeted degradation via a known E3 ligase, but for the discovery of novel ligandable E3 ligases.[6] It comprises a synthetic ligand for FKBP12 (SLF) and an electrophilic "scout" fragment.[6] This scout fragment is designed to covalently bind to cysteine residues on proteins.[6] The underlying principle is that if the scout fragment attaches to an E3 ligase, the resulting PROTAC will induce the degradation of FKBP12.[6] By monitoring FKBP12 levels and employing proteomic approaches, researchers can identify the E3 ligase that the scout fragment has recruited.[6][7] This innovative approach aims to expand the repertoire of E3 ligases available for the development of targeted protein degraders.[6]
Performance Comparison: KB05-SLF Approach vs. Known E3 Ligase Ligands
A direct quantitative performance comparison between KB05-SLF and known E3 ligase ligands is not applicable, as their functions are fundamentally different. KB05-SLF is a discovery tool, while ligands for E3 ligases like CRBN and VHL are components of targeted degradation agents. The following tables summarize the performance of PROTACs utilizing well-established E3 ligase ligands to provide a benchmark for successful protein degradation.
| E3 Ligase | Ligand Class | Representative Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| CRBN | Thalidomide Analogs | Pomalidomide | BRD4 | ~1 nM | >90% | HEK293 | [1][8] |
| CRBN | Thalidomide Analogs | Lenalidomide | BTK | <10 nM | >80% | MOLM-14 | [4][8] |
| VHL | HIF-1α Mimetics | VH032 | BRD4 | ~5 nM | >95% | HeLa | [8][9] |
| VHL | HIF-1α Mimetics | VHL-1 | STAT3 | ~100 nM | ~70% | Various | [4] |
| IAP | Bestatin Analogs | Bestatin | XIAP | ~500 nM | ~60% | MDA-MB-231 | [4][8] |
| MDM2 | Nutlin Analogs | Nutlin-3a | BRD4 | ~250 nM | ~50% | RS4;11 | [4][8] |
Table 1: Performance of PROTACs Utilizing Known E3 Ligase Ligands. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.[8]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal and quantify the band intensities.
-
Normalize the target protein signal to the loading control to determine the extent of degradation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified E3 ligase
-
E3 ligase ligand
-
ITC instrument and appropriate buffer
Procedure:
-
Prepare a solution of the purified E3 ligase in a suitable buffer.
-
Prepare a solution of the E3 ligase ligand in the same buffer.
-
Fill the sample cell of the ITC instrument with the E3 ligase solution and the injection syringe with the ligand solution.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (Kd).
Chemoproteomics for Target Identification of Electrophilic Fragments
This protocol is relevant for identifying the protein targets of the scout fragment in molecules like KB05-SLF.
Materials:
-
Cells or cell lysate
-
Electrophilic PROTAC (e.g., KB05-SLF)
-
Affinity-tagged probe for the electrophilic fragment (e.g., a biotinylated version)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Treat cells or lysate with the affinity-tagged electrophilic probe.
-
Lyse the cells (if treated whole).
-
Capture the proteins that have been covalently modified by the probe using streptavidin beads.
-
Elute the captured proteins.
-
Identify the eluted proteins using mass spectrometry.
Visualizing Pathways and Workflows
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KB05-SLF | 2384184-43-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Functional Consequences of AXS-05 (KB-05) Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of AXS-05 (dextromethorphan-bupropion), an oral N-methyl-D-aspartate (NMDA) receptor antagonist and sigma-1 receptor agonist, in the treatment of Major Depressive Disorder (MDD).[1][2] The data presented is based on pivotal clinical trials and preclinical experimental protocols to offer a comprehensive understanding of its mechanism of action and performance relative to alternatives. AXS-05 is a combination of dextromethorphan and bupropion.[3] Dextromethorphan is an NMDA receptor antagonist and a sigma-1 receptor agonist, while bupropion is a norepinephrine-dopamine reuptake inhibitor and a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This inhibition of CYP2D6 by bupropion increases the bioavailability of dextromethorphan.[4]
Comparative Efficacy in Major Depressive Disorder
Clinical trial data demonstrates the efficacy of AXS-05 in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).
Table 1: AXS-05 vs. Placebo in MDD (GEMINI Trial) [2]
| Outcome | AXS-05 (n=163) | Placebo (n=164) | p-value |
| Mean MADRS Score at Baseline | 33.6 | 33.2 | NS |
| Mean Change in MADRS at Week 6 | -16.6 | -11.9 | 0.002 |
| Remission Rate at Week 6 (MADRS ≤10) | 39.5% | 17.3% | <0.001 |
| Response Rate at Week 6 (≥50% MADRS reduction) | 54.0% | 34.0% | <0.001 |
Table 2: AXS-05 vs. Bupropion in MDD (ASCEND Trial) [1]
| Outcome | AXS-05 (n=43) | Bupropion (n=37) | p-value |
| Mean Change in MADRS (Weeks 1-6) | -13.7 | -8.8 | <0.001 |
| Mean Change in MADRS at Week 6 | -17.3 | -12.1 | 0.013 |
| Remission Rate at Week 6 (MADRS ≤10) | 46.5% | 16.2% | 0.004 |
Experimental Protocols for Validating Functional Consequences
The following are detailed methodologies for key experiments to assess the functional consequences of the components of AXS-05 binding to their respective targets.
Dextromethorphan: NMDA Receptor Antagonist Activity
Objective: To determine the in vivo functional antagonist activity of dextromethorphan at the NMDA receptor.
Methodology: NMDA-Induced Seizure Model in Rats [6]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Surgical Preparation: Intracerebroventricular (i.c.v.) cannulae are surgically implanted to allow for direct administration of compounds into the brain, minimizing metabolic confounds.[6]
-
Drug Administration:
-
A range of doses of dextromethorphan (or a vehicle control) is administered via the i.c.v. cannula.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), a convulsant dose of NMDA (e.g., 100 nmol) is administered through the same route.[6]
-
-
Observation: Immediately following NMDA injection, animals are observed for 30 minutes for the onset and severity of convulsive behaviors (e.g., wild running, clonic-tonic seizures).
-
Data Analysis: Seizure activity is scored using a standardized rating scale. The dose of dextromethorphan that produces a significant reduction in seizure severity or an increase in seizure latency is determined. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.[6]
Dextromethorphan: Sigma-1 Receptor Agonist Activity
Objective: To characterize the binding of dextromethorphan to the sigma-1 receptor.
Methodology: Saturation Binding Assay [7]
-
Tissue Preparation: P2 rat brain homogenates are prepared as the source of sigma-1 receptors.
-
Assay Conditions:
-
Saturation binding assays are performed using multiple concentrations of a radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine (0.1–100 nM), to label the receptors.[7]
-
To determine the effect of dextromethorphan, the assay is conducted in the presence of a fixed concentration of dextromethorphan (e.g., 400 nM).[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand like haloperidol (10 µM).[7]
-
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity on the filters is measured using liquid scintillation counting. The data are analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) in the absence and presence of dextromethorphan. A change in these parameters indicates an interaction of dextromethorphan with the sigma-1 receptor.[7]
Bupropion: Norepinephrine and Dopamine Reuptake Inhibition
Objective: To measure the inhibitory effect of bupropion on norepinephrine (NE) and dopamine (DA) reuptake.
Methodology: In Vitro Reuptake Assay using Human Transporter-Expressing Cells [8]
-
Cell Culture: Cells stably expressing the human norepinephrine transporter (hNET) or the human dopamine transporter (hDAT) are cultured.
-
Assay Procedure:
-
Cells are incubated with varying concentrations of bupropion.
-
A radiolabeled substrate for the respective transporter (e.g., [³H]-norepinephrine for hNET or [³H]-dopamine for hDAT) is added to the cells.
-
The uptake of the radiolabeled substrate by the cells is allowed to proceed for a set period.
-
-
Measurement: The reaction is stopped, and the cells are washed to remove any free radiolabeled substrate. The amount of radioactivity taken up by the cells is measured.
-
Data Analysis: The concentration of bupropion that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is calculated. This provides a measure of the potency of bupropion as a reuptake inhibitor for NE and DA.[8]
Bupropion: CYP2D6 Inhibition
Objective: To assess the in vivo inhibitory effect of bupropion on the activity of the CYP2D6 enzyme.
Methodology: Clinical Study with Dextromethorphan as a Probe [9][10]
-
Study Design: A repeated-measures study in human subjects is conducted.
-
Baseline Measurement: The baseline CYP2D6 activity of each subject is determined by administering a single oral dose of dextromethorphan (e.g., 30 mg) and collecting urine for 8 hours. The ratio of dextromethorphan to its CYP2D6-mediated metabolite, dextrorphan, in the urine is measured.[9][10]
-
Treatment Phase: Subjects are treated with bupropion (e.g., 150 mg twice daily) for a specified period (e.g., 17 days).[9][10]
-
Post-Treatment Measurement: After the treatment period, the dextromethorphan challenge is repeated, and the urinary dextromethorphan/dextrorphan ratio is measured again.
-
Data Analysis: A significant increase in the dextromethorphan/dextrorphan ratio after bupropion treatment indicates inhibition of CYP2D6 activity.[9][10]
Visualizations of Mechanisms and Workflows
Signaling Pathways of AXS-05
References
- 1. Axsome Therapeutics Announces Publication of Pivotal ASCEND Phase 2 Trial of AXS-05 in Major Depressive Disorder in The American Journal of Psychiatry - BioSpace [biospace.com]
- 2. Efficacy and Safety of AXS-05 (Dextromethorphan-Bupropion) in Patients With Major Depressive Disorder: A Phase 3 Randomized Clinical Trial (GEMINI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Inhibition of CYP2D6 activity by bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of KB-05 Treated Versus Control Cells: A Guide for Researchers
This guide provides a comparative analysis of the proteomic changes induced by the novel MEK inhibitor, KB-05, in a human colorectal cancer cell line. The data presented herein is based on a hypothetical study designed to elucidate the molecular mechanisms of this compound and identify potential biomarkers of response.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in genes like KRAS or BRAF, is a common driver of tumorigenesis in colorectal cancer (CRC).[5][6][7][8] this compound is a potent and selective, hypothetical inhibitor of MEK1 and MEK2, key kinases within the MAPK cascade.[9] This study aims to characterize the global proteomic alterations in a KRAS-mutant CRC cell line following treatment with this compound to understand its mechanism of action and potential resistance pathways.
Experimental Protocols
A standardized bottom-up proteomics workflow was employed for this analysis.[10][11]
2.1 Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cell line, HCT116 (KRAS G13D mutant).
-
Culture Conditions: Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, they were treated with either 1 µM this compound or a vehicle control (0.1% DMSO) for 48 hours.
2.2 Protein Extraction, Digestion, and TMT Labeling
-
Lysis: Cells were washed with ice-cold PBS and lysed in urea buffer (8 M urea, 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Digestion: 100 µg of protein from each sample was reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with trypsin.
-
TMT Labeling: The resulting peptides were labeled with Tandem Mass Tag (TMT) 10-plex reagents according to the manufacturer's protocol to allow for relative quantification.
2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: Labeled peptides were analyzed on an Orbitrap mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Separation: Peptides were separated on a reverse-phase column using a gradient of acetonitrile.
-
Data Acquisition: The mass spectrometer was operated in a data-dependent acquisition mode, acquiring MS1 spectra in the Orbitrap and fragmenting the top 20 most intense precursor ions for MS2 analysis.
2.4 Data Analysis
-
Database Search: Raw data files were processed using a standard proteomics software suite (e.g., MaxQuant). MS/MS spectra were searched against the human UniProt database.
-
Quantification and Statistical Analysis: TMT reporter ion intensities were used for relative quantification. Proteins with a fold change of >1.5 or <0.67 and a p-value <0.05 were considered significantly differentially expressed.
Quantitative Proteomic Data
The following table summarizes the key differentially expressed proteins in this compound treated cells compared to the vehicle control. The selection highlights proteins central to the MAPK pathway and related processes.
| Protein | Gene | Function | Fold Change (this compound vs. Control) | p-value |
| Downregulated Proteins | ||||
| Dual specificity phosphatase 6 | DUSP6 | Negative feedback regulator of ERK signaling | -3.2 | <0.01 |
| Cyclin D1 | CCND1 | Cell cycle progression (G1/S transition) | -2.6 | <0.01 |
| Ets variant 4 | ETV4 | Transcription factor downstream of ERK | -2.9 | <0.01 |
| Mitogen-activated protein kinase 1 | MAPK1 | Key downstream effector in MAPK pathway | -1.8 | <0.05 |
| Upregulated Proteins | ||||
| Ephrin type-A receptor 2 | EPHA2 | Receptor tyrosine kinase, implicated in resistance | 2.2 | <0.05 |
| Mcl-1 | MCL1 | Anti-apoptotic protein | 1.9 | <0.05 |
| p27 | CDKN1B | Cell cycle inhibitor | 2.5 | <0.01 |
Note: This data is hypothetical and for illustrative purposes.
Visualization of Pathways and Workflows
4.1 MAPK Signaling Pathway Inhibition by this compound
The diagram below illustrates the canonical MAPK/ERK signaling pathway. This compound acts by inhibiting MEK, thereby preventing the phosphorylation and activation of ERK.[1][3][5] This leads to the downstream downregulation of proteins involved in cell proliferation, such as Cyclin D1.
4.2 Experimental Workflow for Comparative Proteomics
The following diagram outlines the major steps in the proteomics workflow used to compare this compound treated and control cells.[10][11][12]
Discussion and Conclusion
The proteomic profile of this compound-treated colorectal cancer cells confirms its mechanism of action as a potent MEK inhibitor. The significant downregulation of key MAPK pathway components and cell cycle regulators like DUSP6, ETV4, and Cyclin D1 provides strong evidence of on-target activity.
Interestingly, the upregulation of proteins such as the receptor tyrosine kinase EPHA2 and the anti-apoptotic protein Mcl-1 may indicate potential mechanisms of adaptive resistance.[13][14] These compensatory responses are crucial areas for further investigation, as they could inform the development of effective combination therapies.[6][8] For instance, co-targeting these upregulated proteins might enhance the efficacy of this compound and overcome potential resistance.
This proteomic dataset serves as a valuable resource for understanding the cellular response to MEK inhibition and provides a foundation for future studies aimed at optimizing the therapeutic use of this compound in colorectal cancer.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Combination of CYP Inhibitor with MEK/ERK Inhibitor Enhances the Inhibitory Effect on ERK in BRAF Mutant Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in proteomic workflows for systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KB-05
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of KB-05, an electrophilic fragment molecule identified as N-(4-Bromophenyl)-N-phenylacrylamide (CAS No. 1956368-15-2). Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
This compound is a solid, brominated organic compound. While it is classified as non-hazardous for air and ground transportation, it must be disposed of in a manner consistent with federal, state, and local regulations.[1] The following procedures outline the necessary steps for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous solid chemical waste.
-
It is crucial to not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable waste container made of a material compatible with brominated organic compounds, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations), the full chemical name "N-(4-Bromophenyl)-N-phenylacrylamide," the CAS number "1956368-15-2," and the accumulation start date.
-
-
Waste Accumulation:
-
Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into the designated labeled container.
-
Keep the waste container securely sealed when not in use to prevent the release of any chemical dust or vapors.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area away from general laboratory traffic.
-
-
Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the chemical waste. Provide them with all the information from the waste container label.
-
Quantitative Data for Waste Characterization
| Parameter | Typical Consideration for Disposal Facility |
| Physical State | Solid (powder) |
| Chemical Composition | N-(4-Bromophenyl)-N-phenylacrylamide (C15H12BrNO) |
| CAS Number | 1956368-15-2 |
| Halogen Content | Contains Bromine |
| Toxicity Characteristic | To be determined by the disposal facility through TCLP (Toxicity Characteristic Leaching Procedure) if required. |
| Flash Point | Not available; expected to be high for a solid. |
| pH | Not applicable (solid) |
Experimental Protocols
This document provides operational and disposal plans and does not cite specific experimental protocols that would necessitate a detailed methodology section. The disposal procedure itself is the protocol.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Logical relationships in the this compound disposal process.
References
Personal protective equipment for handling KB-05
Topic: Personal Protective Equipment for Handling KB-05
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, an electrophilic fragment molecule. The following procedures are designed to ensure the safe handling, storage, and disposal of this reactive compound. Adherence to these guidelines is essential for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Storage & Inventory | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Solution Prep | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Recommended if not in a fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Work in a certified chemical fume hood |
| Handling Reaction Waste | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
Experimental Protocols
1. Receiving and Unpacking this compound
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear safety glasses and nitrile gloves during unpacking.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into your chemical inventory system.
2. Storage of this compound
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
-
Follow the specific storage temperature recommendations provided by the manufacturer.
3. Preparation of this compound Solutions
-
All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood.
-
Wear chemical splash goggles, a laboratory coat, and nitrile gloves.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully weigh the required amount of this compound and transfer it to a suitable flask.
-
Add the solvent slowly and stir to dissolve. Avoid heating unless the protocol specifies it, as this can increase reactivity.
4. Performing Reactions with this compound
-
Conduct all reactions in a certified chemical fume hood.
-
Wear chemical splash goggles, a face shield, a laboratory coat, and nitrile gloves.
-
Set up the reaction apparatus securely.
-
Add reagents in the order specified by the protocol.
-
Monitor the reaction for any signs of an uncontrolled exothermic event.
-
Have appropriate quenching materials readily available.
Disposal Plan
1. Quenching of Reaction Mixtures Containing this compound
-
Before disposal, any unreacted this compound in a reaction mixture must be quenched.[1]
-
A common method for quenching electrophiles is the slow addition of a nucleophilic scavenger, such as a solution of sodium thiosulfate or a primary amine (e.g., benzylamine) in an appropriate solvent.
-
The quenching procedure should be performed in an ice bath to control any exothermic reaction.
-
Stir the mixture for a sufficient time to ensure complete neutralization of the reactive electrophile.
2. Disposal of Quenched Waste
-
Once the reaction mixture is fully quenched, it should be collected in a designated hazardous waste container.[1]
-
The waste container must be properly labeled with the contents.
-
Follow your institution's guidelines for the disposal of chemical waste.
3. Disposal of Contaminated Materials
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, followed by the quenching solution, and then washed according to standard laboratory procedures.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
